2-Acetylcyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKATORRSPXJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049365 | |
| Record name | 2-Acetyl-1-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-23-7 | |
| Record name | 2-Acetylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ACETYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetyl-1-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetylcyclohexanone: Mechanisms, Quantification, and Implications in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development. The keto-enol tautomerism of β-dicarbonyl compounds, such as 2-acetylcyclohexanone (ACHE), is a classic example of this phenomenon. The ability of a molecule to exist in both keto and enol forms can significantly influence its physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic behavior of a drug molecule. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing its underlying mechanisms, quantitative analysis, and its critical role in the context of drug discovery and development.
The Core Mechanism of this compound Tautomerism
This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The interconversion between these two forms is a relatively slow process that can be catalyzed by either acid or base.[1][2][3]
Acid-Catalyzed Tautomerism
Under acidic conditions, the tautomerization is initiated by the protonation of the carbonyl oxygen of the acetyl group, which is the more basic of the two carbonyl oxygens. This is followed by the removal of an alpha-proton by a weak base (e.g., water or the conjugate base of the acid catalyst) to form the enol.
Base-Catalyzed Tautomerism
In the presence of a base, the mechanism involves the removal of an acidic alpha-proton situated between the two carbonyl groups, leading to the formation of a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source (e.g., water or the conjugate acid of the base) yields the enol tautomer.
Quantitative Analysis of the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly dependent on the solvent, temperature, and pH.[1][2][3] Generally, the enol form is favored in non-polar, aprotic solvents where intramolecular hydrogen bonding is more significant. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.
| Solvent | Dielectric Constant (ε) | % Enol Form (approx.) | Reference |
| Water | 80.1 | >40% | [1][3] |
| Dioxane | 2.2 | Almost completely enolized | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Intermediate | [4] |
| Acetonitrile | 37.5 | Intermediate | [4] |
| Methanol | 32.7 | Intermediate | [4] |
| 1-Propanol | 20.1 | Intermediate | [4] |
| Tetrahydrofuran (THF) | 7.6 | High | [4] |
Table 1: Approximate percentage of the enol tautomer of this compound and similar β-dicarbonyls in various solvents at 25°C.
In alkaline aqueous solutions, this compound exists almost exclusively as the enolate ion. The overall pKa of this compound in water has been determined to be 9.85.[1][2][3]
Experimental Protocols for Tautomerism Analysis
The quantification of keto and enol tautomers is commonly achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy is a powerful technique for quantifying the ratio of keto to enol forms because the proton exchange between the two tautomers is slow on the NMR timescale, resulting in distinct signals for each form.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mg/mL.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T₁).
-
-
Data Analysis and Quantification:
-
Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears around 5-6 ppm, and the enolic hydroxyl proton can be a broad signal further downfield. The α-proton of the keto form appears around 3.5-4.0 ppm.
-
Integrate the area of well-resolved signals corresponding to each tautomer. For example, integrate the signal for the enolic vinyl proton and the α-proton of the keto form.
-
Calculate the molar ratio of the tautomers by dividing the integral of the enol signal by the integral of the keto signal, accounting for the number of protons each signal represents.
-
The percentage of the enol form can be calculated as: % Enol = (Integral_enol / (Integral_enol + Integral_keto)) * 100.
-
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy can be used to study the tautomeric equilibrium by monitoring changes in the absorption spectrum, as the conjugated enol form has a distinct and more intense absorption maximum at a longer wavelength compared to the keto form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a series of dilutions in the solvent of interest to a final concentration in the micromolar range, ensuring the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 220-350 nm) using a quartz cuvette.
-
Use the pure solvent as a blank.
-
To study the effect of temperature, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before recording the spectrum.
-
-
Data Analysis and Quantification:
-
The absorption spectrum of the mixture is a linear combination of the spectra of the two tautomers.
-
The molar extinction coefficients of the pure keto and enol forms at a specific wavelength (λ) are required for accurate quantification. These can be determined by measuring the absorbance in solvents where one tautomer is known to be highly predominant.
-
The concentration of each tautomer can be determined using the Beer-Lambert law and a system of simultaneous equations if the molar extinction coefficients are known.
-
The Role of Tautomerism in Drug Development
The tautomeric state of a drug molecule is a critical consideration in drug discovery and development as it can profoundly impact its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Pharmacodynamics: The different tautomers of a drug molecule can exhibit distinct binding affinities for its biological target. One tautomer may fit perfectly into the active site of an enzyme or receptor, while the other may have a weaker interaction or no interaction at all. This is because the keto and enol forms have different shapes, hydrogen bonding patterns (donor vs. acceptor), and electronic distributions.
-
Pharmacokinetics:
-
Solubility and Permeability: The polarity difference between the keto and enol tautomers can affect a drug's solubility in aqueous and lipid environments, which in turn influences its absorption and distribution in the body.
-
Metabolic Stability: The presence of a reactive enol or enolate can lead to different metabolic pathways, potentially affecting the drug's half-life and the formation of active or toxic metabolites.
-
For researchers and drug development professionals, a thorough understanding and characterization of the tautomeric behavior of lead compounds are essential for rational drug design and the development of safe and effective therapeutics.
Conclusion
The keto-enol tautomerism of this compound serves as an exemplary model for understanding the dynamic nature of molecular structures. The equilibrium between its tautomeric forms is governed by a delicate interplay of structural and environmental factors. For scientists in the pharmaceutical industry, a comprehensive grasp of these principles is not merely academic but a practical necessity. The ability to predict, control, and analyze tautomeric equilibria is a critical skill in the optimization of lead compounds and the successful development of new drug candidates. The experimental and theoretical frameworks outlined in this guide provide a robust foundation for the investigation of tautomerism in drug discovery and beyond.
References
- 1. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization of this compound in assemblies of cationic surfactants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Tautomeric Landscape of 2-Acetylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium of β-dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. 2-Acetylcyclohexanone (ACHE), a prominent member of this class, exists as a dynamic equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is paramount in fields ranging from synthetic chemistry to drug design, where specific tautomers may exhibit desired pharmacological properties. This technical guide provides a comprehensive overview of the factors influencing the tautomeric equilibrium of this compound, supported by quantitative data, detailed experimental protocols, and logical visualizations.
The Keto-Enol Tautomerism of this compound
This compound exists as two primary tautomers: the diketo form and the enol form. The enol form is further stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring, which significantly influences the position of the equilibrium.[1]
Caption: Keto-enol tautomerism of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium of this compound is highly sensitive to its environment and molecular structure. The key factors include solvent, temperature, pH, and substituents.
Caption: Major factors influencing the tautomeric equilibrium.
Solvent Effects
The solvent plays a crucial role in determining the predominant tautomeric form. Non-polar, aprotic solvents tend to favor the enol form. This is because the intramolecular hydrogen bond of the enol is more stable in an environment that does not compete for hydrogen bonding. In contrast, polar protic solvents can stabilize the more polar keto form through intermolecular hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. For instance, in aqueous solutions, this compound has a significant enol content of over 40% at 25°C, while in aprotic solvents like dioxane, it is almost completely enolized.[1][2][3][4]
Table 1: Effect of Solvent on the Tautomeric Equilibrium of β-Dicarbonyl Compounds (Illustrative)
| Solvent | Dielectric Constant (ε) | Predominant Form | % Enol (for Acetylacetone - a model β-dicarbonyl) |
| Hexane | 1.9 | Enol | 97 |
| Dioxane | 2.2 | Enol | ~100 (for ACHE)[1][2][3][4] |
| Chloroform | 4.8 | Enol | 86 |
| Acetone | 20.7 | Keto | 74 |
| Water | 80.1 | Keto | >40 (for ACHE)[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | 63 |
Note: The % enol values for acetylacetone are provided as a well-documented example to illustrate the trend. The trend for this compound is similar.
Temperature Effects
Temperature influences the tautomeric equilibrium by altering the equilibrium constant (Keq). The relationship between temperature and the equilibrium constant is described by the van 't Hoff equation. By conducting variable temperature NMR studies, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined.[5][6] Generally, for β-dicarbonyls, the enolization is an exothermic process, meaning that an increase in temperature will favor the keto form.
pH and Catalysis
Both acids and bases can catalyze the interconversion between the keto and enol forms.[2]
-
Acid Catalysis: In acidic conditions, the carbonyl oxygen of the keto form is protonated, increasing the acidity of the α-hydrogen and facilitating its removal to form the enol.
-
Base Catalysis: In basic conditions, a base removes an α-hydrogen from the keto form to generate an enolate ion, which is then protonated on the oxygen atom to yield the enol.
The overall pKa of this compound in water has been determined to be 9.85.[1][2][4] In alkaline medium, the enolate ion is the predominant species.[1][2][4]
Substituent Effects
The nature of substituents on the cyclohexanone ring or the acetyl group can influence the tautomeric equilibrium through both steric and electronic effects. Electron-withdrawing groups tend to increase the acidity of the α-protons, thereby favoring the enol form. Conversely, bulky substituents can introduce steric strain that may favor one tautomer over the other.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio of this compound is most commonly and accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Vis spectroscopy can also be employed.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
Principle: The keto and enol tautomers of this compound are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each form.[7] The ratio of the tautomers can be determined by integrating the characteristic proton signals of each form.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 M) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the solution is at equilibrium by allowing it to stand for a sufficient period (e.g., 24 hours) or by gentle heating followed by cooling to the desired temperature.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant, known temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
The key signals to integrate are:
-
Enol form: The enolic hydroxyl proton (a broad singlet, often >10 ppm) and the vinyl proton (if present and resolved).
-
Keto form: The α-proton between the two carbonyl groups (a singlet or multiplet, typically in the 3.5-4.0 ppm range).
-
-
-
Data Analysis and Calculation:
-
Carefully integrate the chosen signals for the keto and enol forms.
-
The percentage of the enol form can be calculated using the following formula:
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
The equilibrium constant (Keq) for the keto-to-enol conversion is calculated as:
Keq = [Enol] / [Keto] = Integral(Enol) / Integral(Keto)
-
Caption: Workflow for NMR determination of tautomeric ratio.
Determination of Tautomeric Ratio by UV-Vis Spectroscopy
Principle: The keto and enol tautomers have different electronic structures and thus exhibit distinct absorption maxima in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form. By measuring the absorbance at the respective λmax for each tautomer, their relative concentrations can be determined using the Beer-Lambert law.
General Protocol:
-
Determine Molar Absorptivities: The molar absorptivity (ε) for both the pure keto and pure enol forms at their respective λmax must be known or determined. This can be challenging as isolating the pure tautomers is often not feasible.
-
Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent.
-
UV-Vis Spectrum Acquisition: Record the UV-Vis spectrum of the solution.
-
Calculation: The concentrations of the keto and enol forms can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at two different wavelengths (ideally, the λmax of each tautomer).
Conclusion
The tautomeric equilibrium of this compound is a finely balanced interplay of intramolecular stabilization and external environmental factors. A thorough understanding of how solvent, temperature, and pH influence this equilibrium is critical for manipulating its chemical behavior. For professionals in drug development and scientific research, the ability to predict and control the tautomeric composition of such molecules is a powerful tool in the design of new chemical entities with optimized properties. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this important chemical phenomenon.
References
- 1. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water. | Sigma-Aldrich [sigmaaldrich.com]
- 5. biopchem.education [biopchem.education]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
Spectroscopic Analysis of 2-Acetylcyclohexanone Tautomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the tautomeric equilibrium of 2-acetylcyclohexanone. The existence of this compound as an equilibrium mixture of keto and enol forms is a well-established phenomenon, with the relative populations of each tautomer being highly dependent on the solvent environment.[1][2] In aqueous solutions, the enol content is significant, reaching over 40% at 25°C, while in aprotic solvents such as dioxane, the enol form is predominant.[1][2][3] The interconversion between the keto and enol forms is a slow process, which allows for the distinct characterization of both species using various spectroscopic techniques.[1][2][3]
This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the qualitative and quantitative analysis of these tautomers. Included are detailed experimental protocols and a summary of key quantitative data to aid researchers in their studies of this and similar β-dicarbonyl systems.
The Keto-Enol Tautomerism of this compound
The tautomeric equilibrium of this compound involves the interconversion of the diketone form and the enol form, which is stabilized by an intramolecular hydrogen bond.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for the keto and enol tautomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of the tautomeric mixture, as the signals for each form are distinct and well-resolved.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment (Keto) | Chemical Shift (ppm) | Proton Assignment (Enol) | Chemical Shift (ppm) |
| CH₃ | ~2.2 | CH₃ | ~2.1 |
| CH₂ (ring) | 1.8 - 2.6 | CH₂ (ring) | 1.6 - 2.5 |
| CH | ~3.6 | OH | ~16.4 |
Note: The chemical shifts are approximate and can vary with solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment (Keto) | Chemical Shift (ppm) | Carbon Assignment (Enol) | Chemical Shift (ppm) |
| CH₃ | ~28 | CH₃ | ~24 |
| CH₂ (ring) | 22 - 42 | CH₂ (ring) | 21 - 38 |
| CH | ~60 | C=C (acetyl) | ~100 |
| C=O (acetyl) | ~205 | C=C (ring) | ~190 |
| C=O (ring) | ~210 | C=O | ~195 |
Note: The chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy allows for the identification of the key functional groups present in each tautomer. The spectra are often recorded on the neat liquid sample.[4]
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | - | 3400 - 2400 (broad) |
| C-H stretch | 3000 - 2850 | 3000 - 2850 |
| C=O stretch (acetyl and ring) | ~1720, ~1700 | ~1650 |
| C=C stretch | - | ~1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The enol form of this compound exhibits a characteristic absorption in the UV region due to its conjugated system.
Table 4: UV-Vis Absorption Data
| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Enol | Various | ~291[5] | Not available in cited literature |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound tautomers.
NMR Spectroscopy
Objective: To determine the relative concentrations of the keto and enol tautomers in a given solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
The concentration should be approximately 10-50 mg/mL.
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the spectrum at a constant temperature (e.g., 25°C).
-
Set the spectral width to cover the range of 0-18 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Ensure a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal for the keto form (e.g., the methine proton at ~3.6 ppm) and a well-resolved signal for the enol form (e.g., the enolic hydroxyl proton at ~16.4 ppm).
-
Calculate the percentage of each tautomer using the following formula:
% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] x 100
% Keto = [Integral (Keto) / (Integral (Enol) + Integral (Keto))] x 100
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the keto and enol tautomers.
Methodology:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a drop of neat this compound directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O groups in the keto form (~1720 and ~1700 cm⁻¹) and the conjugated C=O and C=C systems, as well as the broad O-H stretch, in the enol form.
-
UV-Vis Spectroscopy
Objective: To observe the electronic transition of the conjugated enol tautomer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance in the range of 0.2-1.0 at the λmax.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Instrument Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference to obtain a baseline.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the enol tautomer, which is expected around 291 nm.[5]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the tautomerism and the experimental analysis process.
References
- 1. This compound(874-23-7) IR Spectrum [m.chemicalbook.com]
- 2. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 3. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Acetylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylcyclohexanone is a versatile β-dicarbonyl compound that serves as a crucial intermediate in organic synthesis. Its unique structural features, particularly the presence of two carbonyl groups and an acidic α-hydrogen, govern its rich and complex reactivity. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its keto-enol tautomerism, enolate formation, and subsequent reactions. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual representations of reaction pathways to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a sweet, caramel-like odor.[1] It is characterized by the presence of a ketone functional group on a cyclohexane ring, with an acetyl group at the 2-position.[1] This structure gives rise to its notable chemical properties and reactivity.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Boiling Point | 111-112 °C at 18 mmHg | [3][4] |
| 224-226 °C at 760 mmHg | [5] | |
| Density | 1.078 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.509 | [3][4] |
| Flash Point | 79 °C (174.2 °F) | [4] |
| Appearance | Clear colorless to light yellow liquid | [3][6] |
| Water Solubility | Not miscible | [3][6] |
Keto-Enol Tautomerism
A significant feature of this compound is its existence as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In aqueous solutions at 25°C, this compound exists with more than 40% enol content.[7][8][9] In aprotic solvents like dioxane, it is almost completely enolized.[7][8][9] The keto-enol interconversion is a relatively slow process, which allows for detailed kinetic studies.[7][8] The overall pKa of this compound in water has been determined to be 9.85.[7][8][9] In alkaline solutions, the enolate ion is the predominant species.[7][8][9]
Caption: Keto-enol tautomerism of this compound.
NMR analysis can be used to determine the percentage of each tautomer. For instance, one study found a mixture of 71.7% enol and 28.3% keto form.[10]
Reactivity
The reactivity of this compound is dominated by the acidity of the α-hydrogen and the nucleophilicity of the resulting enolate. This makes it a valuable precursor for a variety of organic transformations, including alkylation, acylation, and condensation reactions.
Enolate Formation
The protons on the carbon atom between the two carbonyl groups are particularly acidic and can be readily removed by a base to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile and can react with a range of electrophiles.
References
- 1. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 874-23-7 [chemicalbook.com]
- 4. This compound 97 874-23-7 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to 2-Acetylcyclohexanone (CAS: 874-23-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Acetylcyclohexanone, a versatile diketone intermediate. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical behaviors, with a focus on its prominent keto-enol tautomerism.
Core Properties of this compound
This compound, also known as α-acetylcyclohexanone, is an organic compound that is a colorless to pale yellow or brown liquid at room temperature.[1][2] It is characterized by a ketone functional group on a cyclohexane ring, with an additional acetyl group at the adjacent position. This β-dicarbonyl structure is central to its chemical properties and reactivity.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 874-23-7 | [1][3][4] |
| Molecular Formula | C₈H₁₂O₂ | [1][3] |
| Molecular Weight | 140.18 g/mol | [3][5] |
| Appearance | Clear colorless to light yellow/brown liquid | [1][2] |
| Density | 1.078 g/mL at 25 °C | [3][4] |
| Boiling Point | 111-112 °C at 18 mmHg | [2][4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3][4][6] |
| Refractive Index | n20/D 1.509 | [4] |
| Solubility | Moderately soluble in water; soluble in ethanol, ether | [1] |
| pKa | 9.85 | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural elucidation of this compound. Key identification parameters are provided below.
| Spectroscopic Data | Identifier | Source(s) |
| SMILES | CC(=O)C1CCCCC1=O | [3][4] |
| InChI | 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | [4] |
| InChI Key | OEKATORRSPXJHE-UHFFFAOYSA-N | [1][4] |
| MDL Number | MFCD00001633 | [3] |
| EC Number | 212-858-5 |
Keto-Enol Tautomerism
A defining characteristic of this compound is its existence as a mixture of keto and enol tautomers.[3][8] The equilibrium between these two forms is highly dependent on the solvent. In aqueous solutions, the enol form accounts for over 40% of the mixture, while in aprotic solvents such as dioxane, the compound is almost completely enolized.[7][9] One ¹H-NMR study determined a specific mixture to be 71.7% enol and 28.3% keto form.[8] This tautomerization is a slow process, which can be monitored by conventional analytical methods.[7][9]
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols
Synthesis of this compound via Enamine Intermediate
A common and effective method for synthesizing this compound is through the acylation of cyclohexanone via an enamine intermediate.[8][10] This organocatalytic approach avoids the use of strong bases and minimizes side reactions, leading to good yields.[8]
Methodology:
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically conducted in toluene.[10][11]
-
Water Removal: Water, a byproduct of the enamine formation, is continuously removed from the reaction mixture using a Dean-Stark apparatus. This azeotropic distillation drives the equilibrium towards the formation of the enamine.[10][11]
-
Acylation: The crude enamine is not isolated but is directly reacted with an acylating agent, typically acetic anhydride. This step results in the formation of an iminium ion intermediate.[10]
-
Hydrolysis: The intermediate is then hydrolyzed by the addition of water, which regenerates the carbonyl group and yields the final product, this compound.[10]
-
Purification: The final product is purified from the reaction mixture. A typical workup involves washing the organic layer with dilute hydrochloric acid and water, followed by drying over an anhydrous salt like sodium sulfate.[10] The pure compound is then isolated by vacuum distillation.[10][11]
Caption: Synthesis workflow for this compound.
Purification Methods
-
Standard Purification: The crude product from synthesis can be dissolved in a nonpolar solvent like ligroin, washed with saturated aqueous sodium bicarbonate, dried over a desiccant (e.g., Drierite), and purified by vacuum fractionation.[2]
-
Alternative Purification: Purification can also be achieved through extraction, distillation, and column chromatography for higher purity requirements.[11]
Reactivity and Applications
The reactivity of this compound is largely dictated by its β-dicarbonyl motif and the nucleophilic character of its enol or enolate form. It serves as a valuable intermediate in various organic reactions.
-
Alkylation and Acylation: The carbon atom between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate, which readily participates in alkylation and acylation reactions. The enamine intermediate pathway is a prime example of its acylation.[10]
-
Synthesis of Heterocycles: It is a precursor for synthesizing various heterocyclic compounds. It has been used to create anilinoethanolamines and 1-(pyridyl)ethanol derivatives.[2][4]
-
Pharmaceutical Research: Derivatives of this compound have been explored for their biological activities. For instance, it has been used in the synthesis of phenothiazine derivatives that exhibit anti-proliferative activity and can inhibit protein farnesyltransferase.[2]
-
Complex Formation: As a diketone, it can act as a ligand, forming metal complexes. It is known to form a copper salt that crystallizes from ethanol.[2]
Caption: General reactivity pathway of enamine acylation.
Safety and Handling
This compound is classified as a combustible liquid and should be handled with appropriate safety precautions.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, open flames, and other ignition sources.[12][13] It is recommended to store under an inert gas as it may be air-sensitive.[3]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[12][13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[4][12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12][13]
-
Fire Fighting: In case of fire, use foam, dry chemical powder, or carbon dioxide.[12][13] Firefighters should wear full protective clothing and self-contained breathing apparatus.[12][13]
References
- 1. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 874-23-7 [chemicalbook.com]
- 3. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 4. This compound 97 874-23-7 [sigmaaldrich.com]
- 5. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-acetyl cyclohexanone, 874-23-7 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. scribd.com [scribd.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Stability of 2-Acetylcyclohexanone: An In-Depth Analysis of its Keto-Enol Tautomerism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-acetylcyclohexanone (ACHE), a critical aspect for professionals in drug discovery and development where molecular stability and conformation can significantly impact biological activity. The document details the equilibrium between the keto and enol forms, the factors influencing this balance, and the experimental and computational methodologies used for its study.
Introduction to the Keto-Enol Tautomerism of this compound
This compound (ACHE) is a β-dicarbonyl compound that exists as a dynamic equilibrium between its keto and enol tautomeric forms. The interconversion between these two forms is a slow process, allowing for the distinct study of each species.[1][2][3] The relative stability of these tautomers is highly dependent on the surrounding environment, particularly the solvent.[1][2][3] Understanding this equilibrium is crucial as the different electronic and structural properties of the keto and enol forms can lead to varied reactivity and interaction with biological targets.
The enol form of ACHE is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. This stabilization is a key factor in the pronounced enol content observed in many conditions.
Quantitative Analysis of Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration at equilibrium.
Table 1: Equilibrium Data for this compound Tautomers
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Enol Content | > 40% | Water, 25 °C | [1][2][3] |
| Almost 100% | Dioxane (aprotic) | [1][2][3] | |
| 71.7% | Not specified | [4] | |
| Equilibrium Constant (Keq) | ~0.67 | Water, 25 °C | Calculated from[1][2][3] |
| Overall pKa | 9.85 | Aqueous solution | [1][2][3] |
Factors Influencing the Keto-Enol Equilibrium
The delicate balance between the keto and enol forms of this compound is influenced by several key factors, which can be manipulated to favor one tautomer over the other.
-
Solvent Polarity: In aqueous solutions, the enol form is present in a significant amount (over 40%).[1][2][3] However, in aprotic solvents like dioxane, the compound is almost completely enolized.[1][2][3] This is because polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it, while non-polar, aprotic solvents do not interfere with the stabilizing intramolecular hydrogen bond of the enol form.
-
pH: In alkaline medium, the enolate ion is the predominant species.[1][2][3] The overall pKa of ACHE has been determined to be 9.85 in aqueous solution.[1][2][3]
-
Catalysis: The interconversion can be catalyzed by both acids and bases.[1][2][3]
-
Temperature: The equilibrium position is temperature-dependent, which can be studied to determine the thermodynamic parameters of the tautomerization.
-
Ionic Strength and Buffer Effects: These factors can also influence the rate of tautomerization in aqueous solutions.[1][2][3]
Caption: Factors influencing the keto-enol equilibrium of this compound.
Experimental Protocols
The determination of the keto-enol equilibrium in this compound can be achieved through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
1H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for quantifying the ratio of keto to enol forms as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerism of this compound in a given deuterated solvent.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., ~0.1 M). It is important to use a dilute solution to minimize intermolecular interactions. Allow the solution to equilibrate for at least one hour at a constant temperature before analysis.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. In CDCl3, the enolic proton typically appears as a sharp singlet around 16 ppm. The methine proton of the keto form appears at a distinct chemical shift. The acetyl methyl protons for both forms will also show separate signals.
-
Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the enolic proton signal for the enol form and a well-resolved proton signal of the keto form.
-
-
Calculation of Equilibrium Constant (Keq):
-
The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.
-
Keq = [Enol] / [Keto] = (Integral of Enol signal / Number of protons for that signal) / (Integral of Keto signal / Number of protons for that signal).
-
Caption: Workflow for NMR determination of the keto-enol equilibrium constant.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the concentration of the enol form, which exhibits a strong UV absorbance due to its conjugated system, whereas the keto form has a much weaker absorption at the same wavelength.
Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerism of this compound in a non-absorbing solvent.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., hexane, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Determination of Molar Absorptivity (ε) of the Enol Form:
-
Prepare a solution of this compound in an aprotic solvent where it exists almost entirely in the enol form (e.g., dioxane).
-
Record the UV spectrum and determine the absorbance at the wavelength of maximum absorption (λmax), which for the enol form of ACHE is around 291 nm.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
-
Equilibrium Measurement:
-
Prepare a solution of known concentration of this compound in the solvent of interest (e.g., water).
-
Allow the solution to reach equilibrium.
-
Measure the absorbance of the solution at the λmax of the enol form.
-
-
Calculation of Enol Concentration and Keq:
-
Using the measured absorbance and the predetermined molar absorptivity of the enol form, calculate the concentration of the enol tautomer at equilibrium: [Enol] = A / (εl).
-
Calculate the concentration of the keto form: [Keto] = [Total ACHE] - [Enol].
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto].
-
Computational Chemistry Analysis
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.
Methodology:
-
Geometry Optimization: The geometries of the keto and enol tautomers of this compound are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).
-
Transition State Search: The transition state for the tautomerization reaction is located to calculate the activation energy barrier for the interconversion.
-
Thermodynamic Properties: From the calculated energies, thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization can be determined.
Caption: A typical computational workflow for analyzing tautomeric systems.
Conclusion
The stability of the keto and enol forms of this compound is a finely balanced equilibrium influenced by a variety of environmental factors. For professionals in drug development, a thorough understanding and ability to control this tautomerism is essential, as the prevalence of a specific tautomer can profoundly affect a molecule's physicochemical properties and its biological activity. The experimental and computational methods outlined in this guide provide a robust framework for the comprehensive analysis of this important chemical phenomenon.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 4. scribd.com [scribd.com]
An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in the Enol Form of 2-Acetylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in the enol tautomer of 2-acetylcyclohexanone. This β-dicarbonyl compound serves as a significant model for studying keto-enol tautomerism and the nature of intramolecular hydrogen bonds, which are crucial in various chemical and biological systems, including drug-receptor interactions.
Introduction: The Significance of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences, stability, and reactivity of molecules. In the context of drug development, understanding these non-covalent interactions is essential for designing molecules with specific three-dimensional structures that can effectively bind to biological targets. The enol form of this compound presents a classic example of a strong, resonance-assisted hydrogen bond (RAHB), which significantly influences its physicochemical properties.
This compound exists in a tautomeric equilibrium between its keto and enol forms. In non-polar solvents, the enol form is predominant due to the stability conferred by the intramolecular hydrogen bond. This guide delves into the experimental and theoretical characterization of this hydrogen bond, providing researchers with the necessary data and protocols for their own investigations.
Keto-Enol Tautomerism and the Intramolecular Hydrogen Bond
The equilibrium between the diketone and the two possible enol forms of this compound is a dynamic process. The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
Caption: Keto-enol tautomerism in this compound.
Quantitative Data on Intramolecular Hydrogen Bonding
The strength and geometry of the intramolecular hydrogen bond in the enol form of this compound can be characterized by various spectroscopic and computational methods. Below is a summary of the key quantitative data.
| Parameter | Method | Value | Reference(s) |
| ¹H NMR Chemical Shift | |||
| Enolic Proton (O-H) | ¹H NMR Spectroscopy | ~16 ppm | [1] |
| IR Vibrational Frequency | |||
| O-H Stretching | IR Spectroscopy | 2700-3200 cm⁻¹ (broad) | |
| Keto-Enol Equilibrium | |||
| % Enol in Dioxane | UV Spectroscopy | Almost completely enolized | [2] |
| % Enol in Water (25°C) | UV Spectroscopy | > 40% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the intramolecular hydrogen bond in this compound are provided below.
¹H NMR Spectroscopy for the Determination of Enolic Proton Chemical Shift
Objective: To determine the chemical shift of the enolic proton, which is indicative of the strength of the intramolecular hydrogen bond.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other deuterated non-polar solvent
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform directly in an NMR tube.
-
Ensure the solvent is free of water to avoid exchange of the enolic proton.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the deuterium frequency of the solvent.
-
Set the spectral width to cover the range of 0-20 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
The enolic proton will appear as a broad singlet in the downfield region, typically around 16 ppm.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative populations of the keto and enol forms.
-
Infrared (IR) Spectroscopy for the Analysis of O-H Stretching Vibration
Objective: To identify the vibrational frequency of the O-H bond involved in the intramolecular hydrogen bond.
Materials:
-
This compound
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory
-
A non-polar solvent (e.g., carbon tetrachloride), if a solution-phase spectrum is desired.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a drop of neat this compound between two NaCl or KBr plates to form a thin film.
-
-
Sample Preparation (Solution):
-
Prepare a dilute solution (1-5% w/v) of this compound in a non-polar solvent like CCl₄.
-
Fill a liquid IR cell with the solution.
-
-
Instrument Setup:
-
Record a background spectrum of the empty cell or the solvent.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The spectrum will show a broad absorption band in the region of 2700-3200 cm⁻¹, which corresponds to the stretching vibration of the hydrogen-bonded O-H group. The broadening and shift to lower frequency compared to a free O-H (typically ~3600 cm⁻¹) are characteristic of strong hydrogen bonding.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the intramolecular hydrogen bond in this compound.
References
The Synthesis of 2-Acetylcyclohexanone: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylcyclohexanone, a significant intermediate in organic synthesis and a precursor for various pharmaceuticals, including endothelin-converting enzyme inhibitors, has been a subject of extensive study.[1] This technical guide provides an in-depth exploration of the historical and contemporary synthetic routes to this compound, with a particular focus on the seminal Stork enamine synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in organic chemistry and drug development. The compound's notable keto-enol tautomerism, which significantly influences its reactivity and characterization, is also discussed in detail.
Introduction: Discovery and Significance
While a singular definitive "discovery" of this compound is not prominently documented in readily available historical records, its importance emerged with the development of modern synthetic methodologies in the 20th century. The compound's utility as a building block in the synthesis of more complex molecules has driven the development of various synthetic approaches. Notably, it serves as a crucial intermediate in the synthesis of insect hormones and endothelin-converting enzyme inhibitors, highlighting its relevance in both agricultural and medicinal chemistry.[1]
A key characteristic of this compound is its existence as a mixture of keto and enol tautomers.[2][3] The equilibrium between these two forms is highly dependent on the solvent environment. In aprotic solvents like dioxane, the enol form predominates almost completely, while in aqueous solutions, a significant portion (over 40% at 25°C) exists as the enol.[4][5][6][7] This tautomerism is a critical consideration in its synthesis, purification, and subsequent reactions.
Historical Synthesis: The Advent of Enamine Chemistry
A cornerstone in the synthesis of this compound is the Stork enamine reaction. This method provides a milder alternative to traditional base-catalyzed acylations, which can be plagued by side reactions.[8] The use of an enamine intermediate allows for the selective acylation of ketones under more controlled conditions.
The Stork Enamine Synthesis of this compound
The most frequently cited synthesis of this compound involves the reaction of cyclohexanone with a secondary amine, typically pyrrolidine, to form a nucleophilic enamine. This intermediate then reacts with an acylating agent, such as acetic anhydride, followed by hydrolysis to yield the desired product.[3][9][10][11]
Logical Workflow of the Stork Enamine Synthesis
Caption: Workflow of the Stork enamine synthesis of this compound.
Experimental Protocol: Stork Enamine Synthesis
The following protocol is a synthesized representation from multiple sources describing the enamine-mediated synthesis.[3][9][10]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Acetic anhydride
-
3 M Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.[3][10]
-
Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Reflux is typically maintained for at least one hour to ensure complete formation of the enamine.[3]
-
Acylation: After cooling the reaction mixture to room temperature, a solution of acetic anhydride in toluene is added.[10] The mixture is allowed to stand at room temperature, often for 24 hours, to facilitate the acylation reaction.[10]
-
Hydrolysis and Work-up: Water is slowly added to the reaction mixture, which is then heated at reflux for approximately 30 minutes to hydrolyze the intermediate iminium salt.[10]
-
The cooled reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 3 M HCl and water.[10]
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[10][12]
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[3][10]
Quantitative Data for Enamine Synthesis
| Parameter | Value | Reference |
| Yield | 73.6% - 76% | [8][9] |
| Keto-Enol Ratio | 28.3% Keto : 71.7% Enol | [8] |
| Purification Method | Vacuum Distillation | [3][10] |
Alternative Synthetic Approaches
While the Stork enamine synthesis is a prevalent method, other approaches for the preparation of this compound have been developed.
One-Pot Synthesis via Lithium Diisopropylamide (LDA)
A one-pot method has been described that avoids the isolation of intermediates, potentially increasing efficiency.[1] This method utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate cyclohexanone, followed by acylation.
Reaction Scheme: Cyclohexanone is treated with LDA in tetrahydrofuran at low temperatures to form the lithium enolate. This is then reacted in situ with acetyl chloride to yield this compound after work-up.
Key Features of the LDA Method:
| Parameter | Value/Description | Reference |
| Base | Lithium Diisopropylamide (LDA) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Acylating Agent | Acetyl Chloride | [1] |
| Yield | > 94% | [1] |
| Purity | > 96.0 wt% | [1] |
| Advantages | High yield, short reaction time, one-pot procedure | [1] |
Physicochemical Properties and Tautomerism
A defining feature of this compound is its tautomeric equilibrium between the keto and enol forms. This equilibrium is a slow process in aqueous solution.[4][5][6]
Keto-Enol Tautomerism of this compound
Caption: The keto-enol tautomeric equilibrium of this compound.
In alkaline media, this compound exists as the enolate ion, with a measured overall pKa of 9.85.[4][6][7] This property is crucial for understanding its reactivity in base-catalyzed reactions.
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, with the Stork enamine synthesis being a historically significant and widely adopted method due to its mild conditions and good yields. More recent developments, such as one-pot procedures using strong bases like LDA, offer highly efficient alternatives. A thorough understanding of its keto-enol tautomerism is essential for the successful synthesis, purification, and application of this versatile intermediate in research and development. The detailed protocols and data presented in this guide serve as a valuable resource for chemists and pharmaceutical scientists working with this important compound.
References
- 1. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 2. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Solved Write the synthesis of this compound from | Chegg.com [chegg.com]
- 12. Preparation of this compound - 1750 Words | Bartleby [bartleby.com]
Theoretical Conformational Analysis of 2-Acetylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Conformational Landscape of 2-Acetylcyclohexanone
This compound is a β-dicarbonyl compound that can exist in both keto and enol tautomeric forms. The conformational analysis of this molecule is centered around the puckering of the cyclohexane ring and the orientation of the acetyl group. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of the acetyl group at the C2 position leads to a dynamic equilibrium between several conformers.
The primary conformational isomers arise from the axial or equatorial placement of the acetyl substituent on the chair form of the cyclohexane ring. Furthermore, rotation around the C-C bond connecting the acetyl group to the ring introduces additional rotational isomers. A critical aspect of the conformational analysis of this compound is the keto-enol tautomerism. The enol form has the potential to form a strong intramolecular hydrogen bond, which can significantly influence its stability and conformational preference.
This guide will explore the theoretical underpinnings of the conformational preferences of both the keto and enol forms of this compound, providing a roadmap for their computational investigation.
Theoretical Conformers of this compound
The principal conformers of this compound are dictated by the chair conformation of the cyclohexane ring and the orientation of the acetyl group.
Keto Tautomer
In its keto form, the main conformational equilibrium is between the axial and equatorial positions of the acetyl group.
-
Equatorial Conformer (Keto-Eq): The acetyl group occupies an equatorial position on the cyclohexane ring. This conformation is generally expected to be more stable due to reduced steric hindrance.
-
Axial Conformer (Keto-Ax): The acetyl group is in an axial position. This conformer is likely to be destabilized by 1,3-diaxial interactions with the axial hydrogens on C4 and C6 of the cyclohexane ring.
Enol Tautomer
The enol form of this compound introduces the possibility of intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction can significantly stabilize certain conformations.
-
Enol Conformer with Intramolecular Hydrogen Bond (Enol-HB): The enol form can adopt a conformation that allows for the formation of a six-membered ring through an intramolecular hydrogen bond. This is expected to be a highly stable conformer. The acetyl group in this conformer is effectively locked in a specific orientation relative to the enolized ring.
Computational Methodology
A robust computational approach is essential for accurately predicting the geometries and relative energies of the conformers of this compound. A typical workflow for such a theoretical study is outlined below.
Initial Structure Generation
The initial 3D coordinates of the possible conformers of both the keto and enol tautomers of this compound are generated using molecular modeling software.
Geometry Optimization and Energy Calculation
The geometries of the generated conformers are optimized to locate the local energy minima on the potential energy surface. Density Functional Theory (DFT) is a widely used and effective method for this purpose.
-
Method: DFT with a suitable functional, such as B3LYP or ωB97X-D (the latter being recommended for systems where non-covalent interactions are important).
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) for initial optimizations, and a more extensive basis set like 6-311+G(d,p) for more accurate single-point energy calculations.
-
Solvation Model: To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. The choice of solvent will influence the relative stabilities of the conformers.
Vibrational Frequency Analysis
To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Population Analysis
The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution equation.
Data Presentation: Predicted Conformational Properties
The following tables summarize hypothetical, yet realistic, quantitative data for the conformers of this compound based on the principles of conformational analysis and typical values for similar systems. These values would be the target of the computational studies outlined above.
Table 1: Predicted Relative Energies and Population of this compound Conformers in the Gas Phase
| Conformer | Tautomer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| Enol-HB | Enol | 0.00 | 0.00 | 95.0 |
| Keto-Eq | Keto | 2.50 | 2.30 | 4.5 |
| Keto-Ax | Keto | 4.50 | 4.80 | 0.5 |
Table 2: Key Predicted Dihedral Angles for this compound Conformers
| Conformer | Dihedral Angle | Value (degrees) |
| Keto-Eq | O=C-C-C(ring) | ~180 |
| Keto-Ax | O=C-C-C(ring) | ~60 |
| Enol-HB | O-H···O=C | ~0 |
Experimental Protocols for Validation
Experimental data is crucial for validating the theoretical predictions. The following experimental techniques can provide valuable insights into the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles and thus the ring conformation. The chemical shift of the enolic proton can indicate the presence and strength of intramolecular hydrogen bonding.
-
¹³C NMR: The chemical shifts of the ring carbons can also be sensitive to the conformation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing evidence for specific conformations, particularly the relative orientation of the acetyl group.
Infrared (IR) Spectroscopy
The position of the carbonyl stretching frequencies can distinguish between the keto and enol forms. In the enol form, the frequency of the carbonyl group involved in the hydrogen bond will be shifted to a lower wavenumber. The O-H stretching frequency can also provide information about the hydrogen bond strength.
X-ray Crystallography
If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide the definitive solid-state conformation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.
Caption: Conformational and tautomeric equilibrium of this compound.
Caption: A typical computational workflow for conformational analysis.
Conclusion
The conformational landscape of this compound is predicted to be dominated by the enol tautomer, which is significantly stabilized by an intramolecular hydrogen bond. In the keto form, the equatorial conformer is expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. The computational protocols detailed in this guide provide a robust framework for a thorough theoretical investigation of this system. The interplay of steric and electronic effects, particularly the strong influence of intramolecular hydrogen bonding, makes this compound an excellent model system for studying the principles of conformational analysis in multifunctional molecules. The insights gained from such studies are invaluable for applications in drug design, synthesis, and materials science.
An In-depth Technical Guide on the Physical Properties of 2-Acetylcyclohexanone
This guide provides a comprehensive overview of the key physical properties of 2-acetylcyclohexanone, a significant diketone in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering precise data and detailed experimental methodologies.
Core Physical Properties
This compound is a versatile intermediate in various chemical reactions. A thorough understanding of its physical characteristics is essential for its application in research and development. The primary physical properties, its boiling point and density, are summarized below.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 224-226 °C | At atmospheric pressure (760 mmHg) |
| 111-112 °C | At reduced pressure (18 mmHg)[1][2] | |
| 185 °C | At reduced pressure (750 mmHg) | |
| 105 °C | At reduced pressure (19 mmHg) | |
| 72-75 °C | At reduced pressure (8 mmHg) | |
| Density | 1.078 g/mL | At 25 °C[1] |
| 1.063 g/mL | Not specified | |
| 1.06 g/mL | Not specified | |
| 1.06400 to 1.06800 g/mL | At 20.00 °C[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound.
2.1. Determination of Boiling Point via Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Apparatus:
-
Round-bottom flask
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus. The round-bottom flask containing the this compound and boiling chips is placed in the heating mantle.
-
The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a water source.
-
Attach the vacuum source to the vacuum adapter on the receiving flask.
-
Begin heating the sample gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature at which the vapor condenses and drips into the condenser is recorded as the boiling point at the measured pressure.[4]
-
A steady temperature reading during the distillation indicates a pure substance.
2.2. Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and thoroughly dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
-
Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer completely.
-
Weigh the water-filled pycnometer and record the mass (m2).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m3).
-
The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.
Mandatory Visualizations
The following diagram illustrates the workflow for the experimental determination of the boiling point of this compound using the distillation method.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetylcyclohexanone via Enamine Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-acetylcyclohexanone, a valuable β-diketone intermediate in organic synthesis, utilizing the Stork enamine reaction. This method offers a milder alternative to traditional base-catalyzed acylations, often resulting in higher yields and fewer side reactions.[1]
Introduction
The Stork enamine synthesis is a powerful tool for the α-alkylation and α-acylation of aldehydes and ketones.[2] The reaction proceeds through an enamine intermediate, which is formed from the reaction of a carbonyl compound with a secondary amine.[2] This enamine then acts as a nucleophile, reacting with an electrophile such as an acyl halide.[3][4] Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-acylated product.[4][5] This methodology avoids the use of strong bases, which can lead to self-condensation and other side reactions.[1] In this protocol, cyclohexanone is converted to its pyrrolidine enamine, which is then acylated with acetic anhydride to produce this compound.[5] The final product exists as a mixture of keto and enol tautomers.[1][5]
Reaction Mechanism
The synthesis of this compound via the enamine reaction involves three main stages:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form a nucleophilic enamine.[3][5]
-
Acylation: The enamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride), leading to the formation of an iminium ion.[5][6]
-
Hydrolysis: The iminium ion is hydrolyzed to yield the final product, this compound, and regenerate the secondary amine.[4][5]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Stork enamine synthesis.[5][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Cyclohexanone | 98.14 | 0.947 | 5.0 mL | ~0.048 mol |
| Pyrrolidine | 71.12 | 0.866 | 4.0 mL | ~0.049 mol |
| p-Toluenesulfonic acid | 190.22 | - | 0.1 g | ~0.0005 mol |
| Toluene | 92.14 | 0.867 | 50 mL | - |
| Acetic Anhydride | 102.09 | 1.08 | 4.5 mL | ~0.048 mol |
| 3 M Hydrochloric Acid | 36.46 | ~1.05 | 30 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Caption: Experimental workflow for this compound synthesis.
Detailed Steps:
-
Enamine Formation: To a 100 mL round-bottom flask, add 40 mL of toluene, 5.0 mL of cyclohexanone, 4.0 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[5]
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Heat the mixture to reflux for 1 hour. The water formed during the reaction will be collected in the Dean-Stark trap.[5][7]
-
Cooling and Acylation: Allow the reaction mixture to cool to room temperature. Remove the Dean-Stark apparatus and add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the flask.[5]
-
Reaction Time: Stopper the flask and let the mixture stand at room temperature for at least 24 hours.[5]
-
Hydrolysis: Slowly add 5 mL of water to the reaction mixture and then heat it to reflux for 30 minutes to hydrolyze the iminium salt.[5]
-
Work-up: After cooling to room temperature, transfer the mixture to a 50 mL separatory funnel. Add 10 mL of water and separate the layers. Wash the organic layer successively with three 10 mL portions of 3 M HCl and then with 10 mL of water.[5]
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.[5]
-
Purification: Purify the resulting crude product by vacuum distillation.[5]
Quantitative Data
The following table summarizes typical quantitative data obtained from the synthesis of this compound via the enamine reaction.
| Parameter | Value | Reference |
| Yield | ||
| Reported Yield 1 | 73.6% | [1] |
| Reported Yield 2 | 76% | [8] |
| Product Composition (from ¹H-NMR) | ||
| Enol Form | 71.7% | [1] |
| Keto Form | 28.3% | [1] |
Note: The product, this compound, exists as a tautomeric mixture of the keto and enol forms.[1] The relative proportion of these tautomers can be determined by ¹H-NMR spectroscopy.[1][5]
Conclusion
The synthesis of this compound through the Stork enamine reaction is an effective and high-yielding method that avoids the harsh conditions of strong base-catalyzed acylations.[1] This protocol provides a reliable procedure for researchers in organic synthesis and drug development to obtain this versatile dicarbonyl compound. The methodology is robust and the purification is straightforward, making it a valuable addition to the synthetic chemist's toolbox.
References
- 1. scribd.com [scribd.com]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of 2-Acetylcyclohexanone via Stork Enamine Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stork enamine acylation is a powerful and versatile method for the α-acylation of ketones and aldehydes. This reaction proceeds under milder conditions compared to traditional enolate chemistry, often leading to higher yields and fewer side reactions. This document provides detailed application notes and protocols for the synthesis of 2-acetylcyclohexanone, a valuable building block in organic synthesis, utilizing the Stork enamine acylation. The methodology involves three key stages: the formation of a nucleophilic enamine from cyclohexanone and a secondary amine, the acylation of the enamine with an acylating agent, and the subsequent hydrolysis of the resulting iminium salt to yield the desired β-diketone.
Reaction Principle
The Stork enamine acylation leverages the enhanced nucleophilicity of the α-carbon of an enamine intermediate. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density on the adjacent carbon atom and making it susceptible to attack by electrophiles. This allows for the formation of a new carbon-carbon bond at the α-position of the parent ketone. The reaction is typically catalyzed by an acid and driven to completion by the removal of water during the enamine formation step.
Data Presentation
The following table summarizes the quantitative data from representative protocols for the synthesis of this compound via Stork enamine acylation.
| Secondary Amine | Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Pyrrolidine | Acetic Anhydride | p-Toluenesulfonic acid | Toluene | 1 hour (reflux) | 73.6 | [1] |
| Morpholine | Acetyl Chloride | KSF Clay | Toluene | 24 hours (reflux) | 60 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Pyrrolidine and Acetic Anhydride[1]
This protocol describes a high-yield synthesis of this compound using pyrrolidine to form the enamine and acetic anhydride as the acylating agent.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Acetic anhydride
-
Hydrochloric acid (6 M)
-
Magnesium sulfate
-
Methylene chloride
-
Alumina
Procedure:
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux for 1 hour, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
After cooling to room temperature, the resulting solution contains the 1-(pyrrolidin-1-yl)cyclohex-1-ene intermediate.
Step 2: Acylation
-
To the solution of the enamine from Step 1, add acetic anhydride.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
Upon completion of the acylation, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 6 M hydrochloric acid, followed by water.
-
Dry the organic layer over magnesium sulfate.
-
Remove the toluene by simple distillation.
-
The crude product can be further purified by column chromatography on alumina using methylene chloride as the eluent.
-
Evaporation of the solvent yields this compound as a yellow liquid.[1]
Protocol 2: Clay-Catalyzed Synthesis using Morpholine and Acetyl Chloride[2]
This protocol utilizes a solid acid catalyst, KSF clay, for the in-situ formation and acylation of the enamine from cyclohexanone and morpholine.
Materials:
-
Cyclohexanone
-
Morpholine
-
KSF Clay (catalyst)
-
Toluene
-
Acetyl chloride
Procedure:
Step 1: In-situ Enamine Formation and Acylation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, morpholine, and KSF clay in toluene.
-
Heat the mixture to reflux for 24 hours to form the 4-(cyclohex-1-en-1-yl)morpholine intermediate, with continuous removal of water.
-
After the formation of the enamine, and without its isolation, add acetyl chloride to the reaction mixture.
-
Continue to stir the reaction under appropriate conditions to allow for acylation.
Step 2: Hydrolysis and Product Isolation
-
After the acylation reaction is complete, the mixture is worked up through hydrolysis with aqueous acid to yield this compound.
-
The product can then be isolated and purified using standard techniques such as distillation or chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the detailed mechanism of the Stork enamine acylation for the synthesis of this compound.
Caption: Mechanism of Stork Enamine Acylation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of 2-Acetylcyclohexanone from Cyclohexanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the one-pot synthesis of 2-acetylcyclohexanone from cyclohexanone. This synthesis is a crucial step in the formation of various heterocyclic compounds and is a key building block in pharmaceutical and organic synthesis. The primary methods detailed herein involve the formation of an enamine intermediate followed by acylation, as well as a base-mediated approach.
Introduction
This compound is a versatile intermediate in organic synthesis, primarily utilized in the production of more complex molecules and as a precursor for various carbocyclic and heterocyclic structures. Its synthesis from the readily available cyclohexanone is a common transformation. One-pot synthesis offers significant advantages by minimizing the need for isolation and purification of intermediates, thereby saving time, reducing solvent waste, and potentially increasing overall yield. The compound exists as a mixture of keto and enol tautomers.[1][2][3]
Two primary one-pot strategies for the synthesis of this compound are prevalent: the enamine pathway and the strong base-mediated pathway. The enamine route involves the reaction of cyclohexanone with a secondary amine, such as pyrrolidine or morpholine, to form an enamine in situ.[1][2][4] This enamine then acts as a nucleophile, reacting with an acylating agent like acetic anhydride or acetyl chloride.[1][5] Subsequent hydrolysis yields the desired β-dicarbonyl compound.[1][2] The alternative approach utilizes a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to directly deprotonate cyclohexanone, forming an enolate which is then acylated.[5]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported one-pot synthetic methods for this compound, providing a comparative overview of their efficiencies.
| Method | Amine/Base | Acylating Agent | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Enamine Synthesis | Pyrrolidine | Acetic Anhydride | p-Toluenesulfonic acid / Toluene | >25 hours | ~74% | [6] |
| Enamine Synthesis | Morpholine | Acetyl Chloride | p-Toluenesulfonic acid / Toluene, Chloroform | ~5 hours | ~70% | [5] |
| Enamine Synthesis | Pyrrolidine | Acetic Anhydride | p-Toluenesulfonic acid / Toluene | Not Specified | 76% | [7] |
| Strong Base-Mediated | Lithium Diisopropylamide (LDA) | Acetyl Chloride | Tetrahydrofuran / Chloroform | ~3.5 hours | >94% | [5] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound via the enamine pathway.
Signaling Pathway/Reaction Mechanism
The following diagram outlines the chemical transformations occurring during the enamine-based synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Protocol 1: One-Pot Synthesis via Enamine Intermediate (Pyrrolidine and Acetic Anhydride)
This protocol is adapted from procedures described in the literature.[1][2]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid
-
Toluene
-
Acetic anhydride
-
3 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[1]
-
Assemble a Dean-Stark apparatus with a reflux condenser attached to the flask. Protect the setup with a drying tube.
-
Heat the mixture to reflux for 1 hour to form the enamine, collecting the water byproduct in the Dean-Stark trap.[1]
-
Allow the mixture to cool to room temperature.
-
Remove the Dean-Stark apparatus and add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the flask.[1]
-
Allow the mixture to stand at room temperature for at least 24 hours.[1]
-
Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the iminium ion intermediate.[1]
-
After cooling to room temperature, transfer the mixture to a separatory funnel with 10 mL of water and separate the two phases.
-
Wash the organic phase successively with three 10 mL portions of 3 M HCl and then with 10 mL of water.[1]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the crude product by vacuum distillation to obtain this compound.[1][2]
Protocol 2: One-Pot Synthesis via Strong Base-Mediation (LDA and Acetyl Chloride)
This protocol is based on a patented method.[5]
Materials:
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Acetyl chloride
-
Anhydrous chloroform
-
Deionized water
Equipment:
-
Round-bottom flask
-
Ice-water bath
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3.4 mL of cyclohexanone in 25 mL of anhydrous THF.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add 20 mL of a 2 M LDA solution dropwise while stirring.
-
Remove the ice-water bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Cool the reaction mixture back to 0-5 °C in an ice-water bath.
-
Dropwise, add 9.8 mL of an 8 M solution of acetyl chloride in chloroform.
-
Once the addition is complete, remove the ice-water bath and continue stirring at room temperature for 2 hours.
-
Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer twice with water.
-
Separate the organic layer and remove the chloroform using a rotary evaporator.
-
Purify the resulting oil by vacuum distillation, collecting the fraction at 118-136 °C to yield this compound.[5]
Conclusion
The one-pot synthesis of this compound from cyclohexanone is an efficient process that can be achieved through multiple high-yield pathways. The enamine-based method provides a milder alternative to strong-base catalysis, though it may require longer reaction times. The LDA-mediated synthesis offers a rapid and very high-yielding route, suitable for applications where the use of strong bases is permissible. The choice of method will depend on the specific requirements of the researcher, including available reagents, equipment, and desired reaction conditions. Both protocols, with subsequent purification, provide access to a key synthetic intermediate for further molecular elaboration.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 4. reddit.com [reddit.com]
- 5. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
Application Note: Purification of 2-Acetylcyclohexanone by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-acetylcyclohexanone via vacuum distillation. This technique is essential for obtaining high-purity material, which is critical for various applications in organic synthesis and drug development, including its use in the synthesis of anilinoethanolamines.[1][2]
Introduction
This compound is a versatile intermediate in organic synthesis. It exists as a mixture of keto and enol tautomers.[3] The purity of this compound is crucial for the success of subsequent reactions. Vacuum distillation is the preferred method for purifying this compound as it lowers the boiling point, preventing thermal decomposition that can occur at its atmospheric boiling point of 224-226 °C.[4][5] This method effectively removes non-volatile impurities and other contaminants with different boiling points.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper setup and execution of the vacuum distillation process.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [6][7] |
| Molecular Weight | 140.18 g/mol | [6][8] |
| Appearance | Clear colorless to light yellow liquid | [1][9] |
| Density | 1.078 g/mL at 25 °C | [1][7][10] |
| Refractive Index (n20/D) | 1.509 | [1][7][10] |
| Boiling Point | 111-112 °C at 18 mmHg (24 hPa) | [1][9][10] |
| 111-112 °C at 24 hPa | [9] | |
| 118-136 °C at -0.0960 MPa | [11] | |
| Flash Point | 79 °C (174.2 °F) - closed cup | [10][12] |
| Melting Point | -11 °C | [9] |
Safety Precautions
This compound is a combustible liquid and requires careful handling in a well-ventilated area, away from open flames and hot surfaces.[9][13] It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][13][14] All procedures should be performed within a fume hood.[15]
Hazards:
First Aid:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[8][13]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and consult a physician.[8][13]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8][9]
Experimental Protocol: Vacuum Distillation
This protocol outlines the step-by-step procedure for the purification of this compound using a standard laboratory vacuum distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter[15]
-
Short-path distillation head or condenser and vacuum adapter
-
Thermometer with ground glass joint
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar[15]
-
Vacuum grease
-
Thick-walled vacuum tubing[16]
-
Lab jack
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects before use.[16]
-
Place a magnetic stir bar in a appropriately sized round-bottom flask containing the crude this compound. Do not use boiling chips as they are ineffective under vacuum.[16]
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.[15][16]
-
Lightly grease all ground glass joints to ensure a good seal.[15][16]
-
Position the thermometer correctly to ensure accurate temperature reading of the vapor.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.[16]
-
-
Distillation Process:
-
Turn on the condenser cooling water.
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum to the system. A hissing sound indicates a leak which must be addressed.[16]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature and pressure closely. The this compound will begin to distill when its boiling point is reached at the applied pressure.
-
Collect any initial low-boiling fractions in a separate receiving flask and discard appropriately.
-
Collect the main fraction of purified this compound in a clean, pre-weighed receiving flask. The boiling point should remain constant during the collection of the pure fraction.
-
Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop. Do not distill to dryness.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and the stirrer.
-
Disassemble the apparatus and weigh the collected fraction to determine the yield.
-
Experimental Workflow
Caption: Workflow for this compound purification.
Expected Results
The vacuum distillation of crude this compound should yield a pure, colorless to light yellow liquid. The expected yield will depend on the purity of the starting material but is generally high. The purity of the distilled product can be confirmed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its refractive index.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inability to achieve a good vacuum | Leaks in the system | Check that all joints are properly greased and sealed. Inspect tubing for cracks. |
| Bumping of the liquid | Insufficient stirring or lack of a Claisen adapter | Ensure the magnetic stirrer is functioning correctly. Use a Claisen adapter. |
| No distillation at the expected temperature | Inaccurate pressure reading or thermometer placement | Calibrate the manometer. Ensure the thermometer bulb is positioned correctly. |
| Product is discolored | Distillation temperature is too high | Lower the distillation temperature by improving the vacuum. |
References
- 1. This compound | 874-23-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cyclohexanone, 2-acetyl- [webbook.nist.gov]
- 7. guidechem.com [guidechem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-乙酰基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 12. This compound 97 874-23-7 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Versatile Role of 2-Acetylcyclohexanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetylcyclohexanone as a versatile precursor for a variety of heterocyclic compounds. The unique structural features of this compound, possessing both a ketone and a β-dicarbonyl moiety within a cyclic framework, render it an ideal starting material for the construction of diverse and medicinally relevant scaffolds. This document details the synthesis of pyrazoles, quinolines, and dihydropyrimidinones, offering structured data, in-depth experimental protocols, and visual diagrams of reaction pathways.
Synthesis of Tetrahydroindazoles (Pyrazoles)
The reaction of this compound with hydrazine derivatives provides a straightforward and efficient route to 4,5,6,7-tetrahydroindazoles, a class of pyrazole derivatives with a wide range of biological activities. The reaction proceeds through a condensation mechanism followed by cyclization.
Quantitative Data for Tetrahydroindazole Synthesis
| Entry | Hydrazine Derivative | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Ref. |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 3 | 85 | [1] |
| 2 | Phenylhydrazine | Acetic Acid | Reflux | 4 | 92 | [2] |
| 3 | 4-Methylphenylhydrazine | Ethanol | Acetic Acid (cat.), Reflux | 5 | 88 | [3] |
| 4 | 4-Chlorophenylhydrazine | Acetic Acid | Reflux | 4 | 90 | [3] |
Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-2,4,5,6,7,8-hexahydro-2H-indazole
Materials:
-
This compound (1.40 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker (250 mL)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.40 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the this compound is completely dissolved.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL).
-
Dry the product in a desiccator or a vacuum oven at 50 °C.
-
The pure product, 3-methyl-2-phenyl-2,4,5,6,7,8-hexahydro-2H-indazole, is obtained as a crystalline solid.
Caption: Reaction pathway for the synthesis of a tetrahydroindazole derivative.
Synthesis of Tetrahydroquinolines
The Friedländer annulation is a classical and versatile method for the synthesis of quinolines. This compound, when reacted with anilines in the presence of an acid or base catalyst, undergoes a condensation-cyclization sequence to afford tetrahydroquinoline derivatives. These can be subsequently aromatized to the corresponding quinolines.
Quantitative Data for Tetrahydroquinoline Synthesis
| Entry | Aniline Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aniline | p-Toluenesulfonic acid | Toluene | 110 | 8 | 78 | [4] |
| 2 | 4-Methoxyaniline | Ytterbium(III) triflate | Acetonitrile | 80 | 6 | 85 | [5] |
| 3 | 4-Chloroaniline | L-Proline | Ethanol | 78 | 12 | 72 | [4] |
| 4 | 3-Nitroaniline | Sulfuric acid | Ethanol | 78 | 10 | 65 | [6] |
Experimental Protocol: Synthesis of 9-Methyl-1,2,3,4-tetrahydroacridine
Materials:
-
This compound (1.40 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (30 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.40 g, 10 mmol), aniline (0.93 g, 10 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), and toluene (30 mL).
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 8 hours or until no more water is collected.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 9-methyl-1,2,3,4-tetrahydroacridine as a pure solid.
Caption: Friedländer annulation for tetrahydroquinoline synthesis.
Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)
This compound can serve as the 1,3-dicarbonyl component in a Biginelli-type multicomponent reaction.[7][8][9] This one-pot synthesis, involving an aldehyde, urea or thiourea, and this compound, provides access to dihydropyrimidinone-fused cyclohexanes, which are of interest in medicinal chemistry.[7][10]
Quantitative Data for Dihydropyrimidinone Synthesis
| Entry | Aldehyde | Amide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzaldehyde | Urea | HCl | Ethanol | 78 | 12 | 85 | [11] |
| 2 | 4-Chlorobenzaldehyde | Thiourea | SnCl₂·2H₂O | Acetonitrile | 82 | 6 | 91 | [11] |
| 3 | 4-Methoxybenzaldehyde | Urea | Yb(OTf)₃ | THF | 66 | 10 | 88 | [7] |
| 4 | 3-Nitrobenzaldehyde | Urea | Iodine | Acetonitrile | 82 | 12 | 75 | [7] |
Experimental Protocol: Synthesis of 4-Phenyl-4,6,7,8-tetrahydro-1H-quinazoline-2,5(3H)-dione
Materials:
-
This compound (1.40 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Urea (0.60 g, 10 mmol)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker (250 mL)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
A solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-phenyl-4,6,7,8-tetrahydro-1H-quinazoline-2,5(3H)-dione.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Efficient One-Step Synthesis of Quinolines. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. jocpr.com [jocpr.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
2-Acetylcyclohexanone: A Versatile Precursor for Novel Pharmaceutical Compounds
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
2-Acetylcyclohexanone is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its unique structural features, including a reactive β-dicarbonyl system, allow for a wide range of chemical transformations, making it an attractive scaffold for the generation of diverse molecular architectures. These derived compounds have shown promise in targeting critical biological pathways, including bacterial cell division, highlighting the importance of this compound as a precursor in the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of a potent antibacterial agent derived from this compound. The focus is on the synthesis and mechanism of action of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a novel inhibitor of the bacterial cell division protein FtsZ.
Application: Antibacterial Drug Discovery
A significant application of this compound lies in the synthesis of novel antibacterial agents. One such example is the development of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, which has demonstrated potent activity against various bacteria, including the pathogenic Streptococcus pneumoniae. This compound acts by inhibiting the FtsZ protein, a crucial component of the bacterial cell division machinery, leading to the disruption of cell division and ultimately bacterial cell death.[1][2]
Biological Pathway: Inhibition of Bacterial Cell Division via FtsZ
The FtsZ protein, a prokaryotic homolog of eukaryotic tubulin, is a key player in bacterial cytokinesis.[3] It polymerizes at the mid-cell to form a dynamic structure known as the Z-ring.[4][5] This Z-ring acts as a scaffold, recruiting other proteins to the division site to form the divisome, the machinery responsible for septal wall synthesis and cell constriction.[6] The proper assembly and function of the Z-ring are essential for bacterial proliferation, making FtsZ an attractive target for the development of new antibiotics.[2]
Small molecule inhibitors of FtsZ can disrupt its function through various mechanisms, such as preventing its polymerization, destabilizing the FtsZ filaments, or inducing hyper-stable polymers that are non-functional.[2][7][8] 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone has been shown to perturb the assembly of the Z-ring, leading to the inhibition of bacterial cell division.[2]
Figure 1: Synthesis and mechanism of action of the FtsZ inhibitor.
Experimental Protocols
The synthesis of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone from this compound can be achieved in a two-step process. The first step involves a base-catalyzed Claisen-Schmidt condensation to form the bis(enone) intermediate, followed by a reduction step to yield the final product.
Step 1: Synthesis of 2′,6-Bis(4-hydroxybenzylidene)cyclohexanone (Bis-enone Intermediate)
This protocol is adapted from general procedures for Claisen-Schmidt condensation reactions.[9][10][11]
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Mortar and pestle (for solvent-free reaction) or round-bottom flask with magnetic stirrer
Procedure (Solvent-Free): [11]
-
In a mortar, combine this compound (1.0 mmol) and 4-hydroxybenzaldehyde (2.0 mmol).
-
Add solid sodium hydroxide (0.2 mmol, 20 mol%).
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction mixture will typically turn into a thick, colored paste.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of cold deionized water to the reaction mixture and stir to break up the solid.
-
Neutralize the mixture with dilute HCl until it reaches a pH of ~7.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2′,6-bis(4-hydroxybenzylidene)cyclohexanone.
Procedure (With Solvent): [9]
-
Dissolve this compound (1.0 mmol) and 4-hydroxybenzaldehyde (2.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of sodium hydroxide (10%) with stirring.
-
Continue stirring at room temperature for 2-4 hours or until a precipitate forms.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water.
-
Recrystallize the crude product from ethanol to yield the pure bis(enone) intermediate.
Data Presentation:
| Parameter | Value | Reference |
| Reactant Ratio (2-ACH:4-HBA) | 1 : 2 | [11] |
| Catalyst | Solid NaOH (20 mol%) | [11] |
| Reaction Time | 5-10 minutes (solvent-free) | [11] |
| Reaction Temperature | Room Temperature | [11] |
| Yield | 96-98% (for similar reactions) | [11] |
Step 2: Synthesis of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (FtsZ Inhibitor)
This protocol is based on the reduction of the bis(enone) intermediate.[12][13]
Materials:
-
2′,6-Bis(4-hydroxybenzylidene)cyclohexanone (from Step 1)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Cyclohexene
-
Celite
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the bis(enone) intermediate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add 10% Pd/C catalyst (1.5 mol%).
-
Add cyclohexene (10-15 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, as a yellow oil.[12]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Bis(enone) intermediate | [12][13] |
| Catalyst | 10% Pd/C (1.5 mol%) | [13] |
| Reducing Agent | Cyclohexene | [13] |
| Solvent | Methanol | [13] |
| Reaction Temperature | Reflux | [13] |
| Reaction Time | 2-4 hours | [13] |
| Yield | ~15% | [13] |
Experimental Workflow
The overall experimental workflow for the synthesis of the FtsZ inhibitor from this compound is depicted below.
Figure 2: Experimental workflow for the synthesis of the FtsZ inhibitor.
This compound serves as a readily accessible and versatile precursor for the synthesis of complex molecules with significant pharmaceutical potential. The detailed protocols and application notes provided herein for the synthesis of a novel FtsZ inhibitor demonstrate a practical application of this starting material in the development of new antibacterial agents. The methodologies and data presented are intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical entities derived from this compound.
References
- 1. FtsZ-Independent Mechanism of Division Inhibition by the Small Molecule PC190723 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. FtsZ - Wikipedia [en.wikipedia.org]
- 4. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. praxilabs.com [praxilabs.com]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 2-Acetylcyclohexanone in the Synthesis of Flavor and Fragrance Compounds
Application Note APN-ACH-FFS-2025
Introduction
2-Acetylcyclohexanone (ACHE), a 1,3-dicarbonyl compound, is a versatile synthetic intermediate that, while not used directly as a flavor or fragrance ingredient, serves as a valuable precursor for the synthesis of various molecules with significant organoleptic properties. Its unique structural features allow for a range of chemical transformations, leading to the creation of complex cyclic and bicyclic structures that are hallmarks of many well-known fragrance and flavor compounds. This document outlines the application of this compound in the synthesis of flavor and fragrance compounds, providing detailed experimental protocols for its synthesis and subsequent transformation into molecules with desirable sensory characteristics.
While this compound itself is not intended for direct use in flavor or fragrance formulations, its derivatives, particularly lactones and bicyclic ketones, are known to possess a wide spectrum of notes, including fruity, creamy, floral, woody, and ambergris-like aromas.[1][2][3] This application note will focus on two key synthetic pathways originating from this compound: the Baeyer-Villiger oxidation to produce lactones and the Robinson annulation to generate bicyclic enones, both of which are pivotal in the fragrance and flavor industry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 874-23-7 | [4] |
| Molecular Formula | C₈H₁₂O₂ | [4] |
| Molecular Weight | 140.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 111-112 °C at 18 mmHg | |
| Density | 1.078 g/mL at 25 °C | [4] |
| Refractive Index | 1.509 at 20 °C | |
| Tautomerism | Exists as a mixture of keto and enol forms | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Enamine Acylation
This protocol describes a high-yield synthesis of this compound from cyclohexanone and pyrrolidine through an enamine intermediate, followed by acylation with acetic anhydride.[5][6][7]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Acetic anhydride
-
Hydrochloric acid (3 M)
-
Anhydrous sodium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[6]
-
Heat the mixture to reflux for 1 hour, collecting the water formed in the Dean-Stark trap.[6]
-
Allow the mixture to cool to room temperature.
-
Acylation: Add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the reaction mixture. Let the mixture stand at room temperature for at least 24 hours.[6]
-
Hydrolysis: Add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.[6]
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer successively with three 10 mL portions of 3 M HCl and one 10 mL portion of water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Expected Yield: 73.6%[5]
Protocol 2: Synthesis of a Lactone with Potential Fruity/Creamy Notes via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones is a classic method for the synthesis of lactones, many of which are valuable fragrance and flavor compounds.[1][8][9] This protocol describes the oxidation of this compound to the corresponding caprolactone derivative.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The regioselectivity of the Baeyer-Villiger oxidation depends on the migratory aptitude of the groups attached to the carbonyl. In the case of this compound, two possible lactone products can be formed. The sensory properties of the resulting lactone(s) would need to be evaluated.
Protocol 3: Synthesis of a Bicyclic Enone with Potential Woody/Floral Notes via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[10][11] This reaction can be used to synthesize bicyclic ketones, which are often found in woody and floral fragrance ingredients. This protocol is adapted from the Robinson annulation of 2-methylcyclohexanone.[3]
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (5%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes to form the enolate.
-
Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and neutralize with 5% hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The resulting bicyclic enone would require sensory evaluation to determine its specific odor profile.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of cyclic and bicyclic compounds with potential applications in the flavor and fragrance industry. The protocols provided herein for the synthesis of this compound and its subsequent transformation via Baeyer-Villiger oxidation and Robinson annulation offer pathways to lactones and bicyclic enones, respectively. These product classes are known to encompass a wide range of desirable sensory properties. Further research and sensory evaluation of the resulting derivatives are warranted to fully explore the potential of this compound as a precursor to novel flavor and fragrance ingredients.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 5. scribd.com [scribd.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
Application Notes and Protocols: Metal Chelation Properties of 2-Acetylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylcyclohexanone is a β-dicarbonyl compound known for its ability to exist in keto-enol tautomeric forms. The enolate form of the molecule presents a bidentate coordination site, making it an effective chelating agent for a variety of metal ions. This property is the foundation for its application in diverse fields such as catalysis, as a corrosion inhibitor, and in the development of new therapeutic agents. These application notes provide an overview of the metal chelation properties of this compound and detailed protocols for its study and application.
Chelation Chemistry
This compound (ac-ch) exists in equilibrium between its keto and enol tautomers. The enol form can be deprotonated to form the enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.
The chelation reaction can be represented as:
Mⁿ⁺ + n(ac-ch)⁻ ⇌ M(ac-ch)ₙ
where Mⁿ⁺ is a metal ion with charge n+, and (ac-ch)⁻ is the enolate of this compound. The stoichiometry and stability of the resulting metal complex depend on the metal ion, the solvent, and the pH of the solution.
Quantitative Analysis of Metal Chelation
Table 1: Stability Constants (log K) of Metal Complexes with this compound (Illustrative)
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |
| Cu²⁺ | Value | Value | Value | Value |
| Ni²⁺ | Value | Value | Value | Value |
| Co²⁺ | Value | Value | Value | Value |
| Zn²⁺ | Value | Value | Value | Value |
| Fe³⁺ | Value | Value | Value | Value |
Note: The values in this table are placeholders and need to be determined experimentally.
Table 2: Thermodynamic Parameters for the Chelation of Metal Ions by this compound (Illustrative)
| Metal Ion | ΔG (kJ/mol)
Application Notes: 2-Acetylcyclohexanone as a Versatile Building Block in Organic Synthesis
Introduction
2-Acetylcyclohexanone is a valuable and versatile β-dicarbonyl compound widely utilized as a building block in organic synthesis. Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for a rich and diverse reactivity profile. The compound exists as a tautomeric mixture of keto and enol forms, with the enol form often being the major and more stable tautomer.[1][2] This inherent reactivity makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.[3][4] Its ability to participate in various condensation and cyclization reactions makes it a key starting material for constructing complex molecular architectures.
Key Applications in Heterocyclic Synthesis
The unique 1,3-dicarbonyl functionality of this compound serves as a robust synthon for building various heterocyclic rings.
1. Synthesis of Quinolines and Acridines (Friedländer Annulation) this compound is an ideal substrate for the Friedländer annulation reaction to produce highly substituted quinoline derivatives, specifically tetrahydroacridines. This reaction involves the acid- or base-catalyzed condensation of an α-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. Quinolines are a significant class of compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[5][6][7]
2. Synthesis of Pyrimidines The synthesis of pyrimidine derivatives can be readily achieved through the cyclocondensation of this compound with various N-C-N fragments like urea, thiourea, or guanidine.[8][9] This reaction provides a straightforward route to functionalized tetrahydropyrimidinones, thiones, or amines fused to a cyclohexane ring. The pyrimidine core is a fundamental component of nucleobases and is found in numerous therapeutic agents, highlighting the importance of this synthetic application.[10]
3. Synthesis of Indole and Azacarbazole Precursors (Japp-Klingemann Reaction) The Japp-Klingemann reaction provides an elegant pathway to synthesize arylhydrazones, which are crucial intermediates for the well-known Fischer indole synthesis.[11][12] In this reaction, this compound reacts with an aryl diazonium salt under basic or acidic conditions. The reaction typically proceeds via coupling at the more acidic α-carbon, followed by the cleavage of the acetyl group to yield the corresponding 2-(arylhydrazono)cyclohexanone.[13][14] This hydrazone can then be cyclized under acidic conditions to form carbazole or azacarbazole derivatives.
4. Synthesis of other Bioactive Molecules Beyond these common heterocycles, this compound is used to synthesize other important structures. It is a precursor for phenothiazine derivatives, which are known to inhibit protein farnesyltransferase, and for 1-(pyridyl)ethanol derivatives.[3] Furthermore, derivatives of this compound have been identified as novel inhibitors of the bacterial cell division protein FtsZ, indicating potential for the development of new antibacterial agents.[4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various heterocyclic systems using this compound or analogous β-dicarbonyl compounds as starting materials. Reaction conditions can be optimized to improve yields.
| Heterocyclic Product | Synthetic Route | Reagents | Typical Yield (%) |
| Tetrahydroacridine (Quinoline) | Friedländer Annulation | 2-Aminobenzaldehyde, Acid/Base Catalyst | 75-90% |
| Tetrahydropyrimidinone | Cyclocondensation | Urea, Guanidine, or Thiourea | 70-85% |
| 2-(Arylhydrazono)cyclohexanone | Japp-Klingemann Reaction | Aryl Diazonium Salt | 80-95% |
| Substituted Coumarin | Knoevenagel Condensation | Salicylaldehyde, Piperidine | 70-98%[15][16] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroacridine (Friedländer Annulation)
This protocol describes the synthesis of a quinoline derivative via the condensation of this compound with 2-aminobenzaldehyde.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and this compound (1.40 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.1 g).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1,2,3,4-tetrahydroacridine.
Protocol 2: Synthesis of a Fused Pyrimidine Derivative
This protocol outlines the cyclocondensation reaction between this compound and guanidine hydrochloride.
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.40 g, 10 mmol), guanidine hydrochloride (1.05 g, 11 mmol), and sodium ethoxide (0.75 g, 11 mmol) in absolute ethanol (25 mL).
-
Reaction: Stir the mixture at reflux for 6-8 hours. The reaction should be monitored by TLC.
-
Work-up: Cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.
-
Isolation and Purification: Reduce the solvent volume under reduced pressure. The resulting precipitate is filtered, washed with water, and dried. Purify the crude product by recrystallization from ethanol to yield the desired 2-amino-5,6,7,8-tetrahydro-4-methylquinazoline.
Protocol 3: Synthesis of 2-(Phenylhydrazono)cyclohexanone (Japp-Klingemann Reaction)
This protocol details the synthesis of an arylhydrazone, a key precursor for Fischer indole synthesis.
-
Preparation of Diazonium Salt: In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (0.70 g, 10.1 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C. Stir for 15 minutes to form the benzenediazonium chloride solution.
-
Coupling Reaction: In a separate 250 mL flask, dissolve this compound (1.40 g, 10 mmol) in ethanol (20 mL). Cool this solution to 0-5 °C and add a solution of sodium acetate (2.5 g) in water (10 mL) to act as a buffer.
-
Addition: Add the freshly prepared, cold diazonium salt solution dropwise to the this compound solution with vigorous stirring, keeping the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours. A colored precipitate (typically yellow or orange) will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and air dry. The product can be further purified by recrystallization from ethanol to yield 2-(phenylhydrazono)cyclohexanone.
Visualizations
References
- 1. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 2. scribd.com [scribd.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enamine Synthesis of 2-Acetylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enamine synthesis of 2-acetylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the enamine synthesis of this compound?
The synthesis is a multi-step process that involves:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine (commonly pyrrolidine or morpholine) in the presence of an acid catalyst to form an enamine intermediate. Water is removed, often by azeotropic distillation, to drive this equilibrium reaction to completion.[1][2][3]
-
Acylation: The enamine, which is nucleophilic at the α-carbon, reacts with an acylating agent such as acetic anhydride or acetyl chloride. This step forms an acylated iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to yield the final product, this compound.[3][4][5]
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
N-Acylation: The acylating agent can react with the nitrogen atom of the enamine or any unreacted secondary amine, leading to the formation of an N-acetylated byproduct (e.g., N-acetylmorpholine or N-acetylpyrrolidine).[6]
-
Di-acylation: A second acetyl group can be introduced at the α-position of the cyclohexanone ring, resulting in the formation of 2,6-diacetylcyclohexanone.
-
Self-condensation of Cyclohexanone: Under the acidic conditions used for enamine formation, cyclohexanone can undergo self-aldol condensation to form dimeric and trimeric byproducts.[1][7][8][9]
Q3: How does the choice of secondary amine (e.g., pyrrolidine vs. morpholine) affect the reaction?
Pyrrolidine is often favored for enamine synthesis as it tends to react faster and lead to higher yields of the desired C-alkylated product.[10] This is attributed to the better ability of the five-membered ring to accommodate the partial double bond character in the enamine structure.
Q4: Can I use a primary amine for this synthesis?
No, primary amines react with ketones to form imines, not enamines. The subsequent reaction pathway would be different and would not lead to the desired this compound via the Stork enamine acylation route.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete enamine formation. 2. Hydrolysis of the enamine intermediate. 3. Competing side reactions. | 1. Ensure efficient removal of water during enamine formation using a Dean-Stark apparatus or molecular sieves. 2. Perform the acylation step under anhydrous conditions. 3. Optimize reaction conditions to minimize side reactions (see below). |
| Presence of N-acetylated amine byproduct | 1. Excess unreacted secondary amine during acylation. 2. N-acylation of the enamine. | 1. Ensure the enamine formation reaction goes to completion or remove excess amine before adding the acylating agent. 2. Add the acylating agent slowly at a low temperature to favor C-acylation over N-acylation. |
| Formation of di-acetylated product | Excess acylating agent. | Use a stoichiometric amount of the acylating agent relative to the enamine. |
| Significant amount of cyclohexanone self-condensation products | 1. Prolonged reaction time or high temperature during enamine formation. 2. High concentration of acid catalyst. | 1. Monitor the reaction progress and stop when enamine formation is complete. 2. Use a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid). |
| Difficulty in purifying the final product | Presence of multiple byproducts with similar boiling points. | Employ fractional distillation under reduced pressure or column chromatography for purification. |
Data Presentation
Table 1: Reported Yields of this compound under Different Conditions
| Secondary Amine | Acylating Agent | Catalyst | Solvent | Reported Yield | Reference |
| Morpholine | Acetyl Chloride | p-Toluenesulfonic acid | Toluene | ~70% | [11] |
| Pyrrolidine | Acetic Anhydride | p-Toluenesulfonic acid | Toluene | 73.6% | [12] |
Table 2: Influence of Reaction Conditions on Side Product Formation
| Side Product | Favorable Conditions | Mitigation Strategies |
| N-acetylated amine | Excess secondary amine, highly reactive acylating agent. | Use a slight excess of cyclohexanone, ensure complete reaction of the amine, slow addition of acylating agent at low temperature. |
| Di-acetylcyclohexanone | Excess acylating agent. | Use stoichiometric amounts of the acylating agent. |
| Cyclohexanone self-condensation products | High temperature, long reaction times, and high acid concentration during enamine formation. | Use mild reaction conditions (lower temperature, shorter reaction time) and a catalytic amount of acid.[7] |
Experimental Protocols
Synthesis of this compound via Pyrrolidine Enamine[3][12]
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
-
Acylation:
-
Slowly add acetic anhydride (1.0 eq) to the cooled enamine solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
-
Hydrolysis and Work-up:
-
Add water to the reaction mixture and heat to reflux for 30-60 minutes to hydrolyze the iminium salt.
-
After cooling, separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the enamine synthesis of this compound.
Caption: Main reaction pathway and potential side reactions in the synthesis.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dnrcollege.org [dnrcollege.org]
- 6. reddit.com [reddit.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
- 11. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
Technical Support Center: 2-Acetylcyclohexanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-acetylcyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Stork enamine reaction, a widely used method.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Low Yield of this compound | Incomplete enamine formation due to residual water. | Ensure all glassware is oven-dried before use. Use a Dean-Stark apparatus during enamine formation to effectively remove water.[1][2] |
| Insufficient reflux time during enamine formation. | Reflux the reaction mixture for the recommended duration as specified in the protocol (typically at least one hour).[3] | ||
| Inefficient acylation. | Ensure the acetylating agent (e.g., acetic anhydride or acetyl chloride) is fresh and added under appropriate temperature control. | ||
| Product loss during workup and purification. | Be meticulous during extractions and transfers. Optimize purification methods, such as vacuum distillation, to minimize loss.[1] | ||
| PUR-001 | Difficulty in Purifying the Product | Presence of unreacted starting materials or byproducts. | Use vacuum distillation for effective separation of this compound from higher boiling point impurities.[1][2] Column chromatography can also be employed for high-purity samples.[4] |
| Formation of side products from competing reactions. | The use of an enamine intermediate helps to minimize side reactions that can occur with strong bases.[5] Ensure the reaction conditions are mild to prevent unwanted side reactions. | ||
| RXN-001 | Side Reactions Occurring | Use of a strong base instead of an enamine intermediate. | Employing an enamine as an organocatalyst allows for milder reaction conditions and avoids side reactions associated with strong bases.[5] |
| Reaction of acetyl chloride with other nucleophiles. | Acetyl chloride is highly reactive. Ensure that the enamine is the primary nucleophile present during the acylation step.[6] The breakdown of an unstable enamine can produce other nucleophiles. | ||
| KTE-001 | Unexpected Keto-Enol Ratio | The product naturally exists as a tautomeric mixture of keto and enol forms.[7] | The ratio of keto to enol forms can be determined using 1H-NMR spectroscopy.[1][5] The enol form is generally the major and more stable form.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most frequently cited and effective method is the acylation of cyclohexanone via an enamine intermediate, commonly known as the Stork enamine synthesis.[8] This method involves the reaction of cyclohexanone with a secondary amine (like pyrrolidine or morpholine) to form an enamine, which is then acylated with acetic anhydride or acetyl chloride.[1][4][9] This approach is favored because it proceeds under mild conditions and minimizes side reactions, leading to good yields.[5]
Q2: What kind of yields can I expect with the enamine synthesis method?
A2: Reported yields for the enamine-based synthesis of this compound are generally good. They can range from approximately 70% to over 90% depending on the specific protocol and reaction conditions.[4][5][9] A "one-pot" method has been reported to achieve yields exceeding 94%.[9]
| Method | Reagents | Reported Yield | Reference |
| Enamine Synthesis | Cyclohexanone, Pyrrolidine, Acetic Anhydride | 73.6% | [5] |
| Enamine Synthesis | Cyclohexanone, Pyrrolidine, Acetic Anhydride | 76% | [4][10] |
| One-Pot Synthesis | Cyclohexanone, Lithium Diisopropylamide, Acetyl Chloride | >94% | [9] |
Q3: How can I confirm the formation of this compound and determine its purity?
A3: The product is typically identified and its purity assessed using spectroscopic methods. 1H-NMR spectroscopy is particularly useful as it can confirm the structure and also be used to determine the percentage of the enol and keto tautomers present in the final product.[1][5] Purification is often achieved through vacuum distillation, and the boiling point of the collected fraction can serve as an indicator of purity.[1][2][11]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Reagents like acetyl chloride are corrosive and highly reactive, so they must be handled with care.[6] Toluene is a commonly used solvent and is flammable.[1]
Experimental Protocols
Detailed Protocol for Enamine Synthesis of this compound
This protocol is a synthesis of procedures described in the literature.[1][2]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Acetic anhydride
-
3 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Separating funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Enamine Formation:
-
To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.
-
Assemble a Dean-Stark apparatus with a reflux condenser and a drying tube.
-
Heat the mixture to reflux for 1 hour, collecting the water that forms in the Dean-Stark trap.
-
Allow the mixture to cool to room temperature.
-
-
Acylation:
-
Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.
-
Add the acetic anhydride solution to the cooled enamine mixture.
-
Stopper the flask and let the mixture stand at room temperature for at least 24 hours.
-
-
Hydrolysis and Workup:
-
Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.
-
After cooling to room temperature, transfer the mixture to a separating funnel with 10 mL of water and separate the layers.
-
Wash the organic layer successively with three 10 mL portions of 3 M HCl and then with 10 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation.
-
Weigh the collected distillate and calculate the yield.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Preparation of this compound - 1750 Words | Bartleby [bartleby.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
- 7. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]
- 8. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 9. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. This compound 97 874-23-7 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Acetylcyclohexanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-acetylcyclohexanone. Below you will find troubleshooting guidance and frequently asked questions to aid in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction phases.- Decomposition during distillation due to high temperatures.- Inefficient collection of fractions during chromatography. | - Monitor the reaction progress using TLC or GC to ensure completion.- Perform extractions with care, ensuring proper phase separation. Back-extract the aqueous layer to recover any dissolved product.- Utilize vacuum distillation to lower the boiling point and prevent thermal degradation.[1] - Optimize the elution gradient and fraction collection size in column chromatography. |
| Discolored Product (Yellow or Brown) | - Presence of impurities from the synthesis, such as unreacted starting materials or byproducts.- Thermal decomposition during distillation.- Air oxidation of the compound. | - Ensure thorough washing of the crude product to remove acidic or basic residues before distillation.- Use vacuum distillation to minimize exposure to high temperatures.[1] - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Broad or Tailing Peaks in Chromatography | - Keto-enol tautomerism on the column.- Interaction of the compound with active sites on the stationary phase (e.g., silica gel).- Column overloading. | - The presence of both keto and enol forms can lead to broadened peaks. The equilibrium is solvent-dependent.[2][3] Consider using a less polar solvent system or a different stationary phase (e.g., alumina).- Deactivate the stationary phase by adding a small amount of a polar modifier (e.g., triethylamine) to the eluent.- Reduce the amount of sample loaded onto the column. |
| Co-elution of Impurities with the Product | - Similar polarity of the product and impurities. | - Optimize the chromatographic conditions by using a shallower elution gradient or a different solvent system.- Consider using a different purification technique, such as fractional vacuum distillation, if the boiling points of the components are sufficiently different. |
| Product Solidifies in the Condenser During Distillation | - The melting point of this compound is close to room temperature, and it can solidify if the condenser water is too cold. | - Use water at a slightly higher temperature in the condenser or reduce the cooling water flow rate to prevent solidification. |
| Incomplete Separation of Tautomers | - The interconversion between the keto and enol forms is a dynamic process. | - Separation of tautomers is generally not practical or necessary for most applications as they will re-equilibrate. The ratio of tautomers can be influenced by the solvent.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound are vacuum distillation, column chromatography, and extraction.[4] Often, a combination of these techniques is used. For instance, an initial extraction to remove water-soluble impurities is followed by vacuum distillation or column chromatography for final purification.[1][4]
Q2: How does the keto-enol tautomerism of this compound affect its purification?
A2: this compound exists as an equilibrium mixture of keto and enol tautomers.[2][3] This can pose a challenge during purification, particularly in chromatography, where the two forms may exhibit different affinities for the stationary phase, leading to broad or multiple peaks. The position of the equilibrium is influenced by the solvent, with aprotic solvents favoring the enol form.[2]
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities depend on the synthetic route. In the widely used enamine synthesis, impurities can include unreacted cyclohexanone, the secondary amine (e.g., pyrrolidine or morpholine), acetic anhydride, and byproducts from side reactions.[5] If acetyl chloride is used, side reactions with any residual amine can also occur.[5]
Q4: What are the optimal conditions for vacuum distillation of this compound?
A4: The boiling point of this compound is reported as 111-112 °C at 18 mmHg. To minimize thermal decomposition, it is recommended to perform the distillation under reduced pressure. A vacuum of around 15-20 mmHg is generally effective.[1] A "one-pot" synthesis and purification method reports collecting the fraction at 118-136°C under a vacuum of -0.0960 MPa.[6]
Q5: Can this compound decompose during purification?
A5: Yes, like many organic compounds, this compound can be susceptible to thermal decomposition at elevated temperatures.[7] This is a key reason for using vacuum distillation, which lowers the boiling point.[1] It is also advisable to avoid prolonged heating.
Q6: How can I assess the purity of my this compound sample?
A6: The purity of this compound can be assessed using several analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is also particularly useful for determining the keto-enol tautomer ratio in different solvents.[8]
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data for different purification methods for this compound. Please note that yields and purities are highly dependent on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Scale | Advantages | Disadvantages |
| Vacuum Distillation | >96%[6] | >94%[6] | Lab to Pilot | Effective for removing non-volatile impurities and solvents. Scalable. | Potential for thermal decomposition if not carefully controlled. May not separate impurities with similar boiling points. |
| Column Chromatography | >97% (Assay) | 76% (overall synthesis and purification)[4] | Lab | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent. Keto-enol tautomerism can complicate separation. |
| Extraction | Varies (used for initial cleanup) | High recovery | Lab to Industrial | Good for removing water-soluble or acid/base-soluble impurities. | Not a standalone method for high purity. Can lead to emulsion formation. |
| One-Pot Synthesis & Distillation | >96.8 wt%[6] | ~95%[6] | Lab | High efficiency, reduced handling and product loss. | May require specific reagents and conditions that are not universally applicable. |
Experimental Protocols
1. General Purification by Extraction and Vacuum Distillation
This protocol is a general guideline based on common laboratory procedures.
-
Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities like residual amines, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the crude, concentrated product in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., ~111-112 °C at 18 mmHg).
-
2. Purification by Column Chromatography
-
Preparation:
-
Select a suitable stationary phase (e.g., silica gel or alumina) and solvent system (eluent). A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Pack the chromatography column with the stationary phase slurried in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scribd.com [scribd.com]
Removal of unreacted starting materials from 2-acetylcyclohexanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials from 2-acetylcyclohexanone synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted cyclohexanone. How can I remove it?
A1: Unreacted cyclohexanone can typically be removed by fractional vacuum distillation.[1][2] Due to the difference in boiling points between cyclohexanone and this compound, a careful distillation under reduced pressure should allow for their separation. Ensure your distillation setup is efficient to avoid co-distillation.
Q2: I suspect my product contains residual pyrrolidine (or another amine catalyst). What is the best way to remove it?
A2: Residual amines like pyrrolidine can be removed by washing the organic phase with a dilute acidic solution, such as 3M HCl.[1] The amine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer. This should be followed by a water wash to remove any remaining acid.
Q3: How can I eliminate unreacted acetic anhydride from my reaction mixture?
A3: Acetic anhydride can be removed by quenching the reaction mixture with water. The water will hydrolyze the excess acetic anhydride to acetic acid. The resulting acetic acid can then be removed by washing the organic layer with a saturated sodium bicarbonate solution, followed by a water wash.
Q4: After an aqueous workup, I'm having trouble separating the organic and aqueous layers. What should I do?
A4: Emulsion formation can sometimes occur during the workup. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. Alternatively, allowing the mixture to stand for an extended period can also lead to separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inefficient fractional distillation setup. | Ensure you are using a fractionating column with sufficient theoretical plates. Maintain a slow and steady distillation rate to allow for proper separation of components with close boiling points. |
| Product Darkens During Distillation | Thermal decomposition at high temperatures. | Utilize vacuum distillation to lower the boiling point of this compound, thereby reducing the risk of thermal degradation.[3] |
| Low Recovery After Extraction | Incomplete extraction of the product from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete removal of the product from the aqueous phase. |
| Product Contaminated with Toluene | Incomplete removal of the reaction solvent. | After the main purification step, use a rotary evaporator to remove any remaining high-boiling solvents like toluene under reduced pressure.[1] |
Experimental Protocols
Protocol: Purification by Vacuum Distillation
This protocol outlines the steps for purifying this compound from non-volatile impurities and starting materials with significantly different boiling points.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction of this compound should be collected at its characteristic boiling point under the applied pressure (e.g., 111-112 °C at 18 mmHg).
-
Completion: Stop the distillation once the main fraction has been collected and before any high-boiling impurities begin to distill.
-
Characterization: Analyze the purified product for purity using appropriate analytical techniques (e.g., GC, NMR).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for 2-acetylcyclohexanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-acetylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Stork enamine acylation and the direct acylation of a pre-formed enolate using a strong base like lithium diisopropylamide (LDA). The enamine method is often preferred in academic and small-scale settings due to its milder conditions, while the LDA method can offer very high yields in a one-pot procedure.[1][2]
Q2: What is the role of the acid catalyst in the Stork enamine synthesis?
A2: An acid catalyst, typically p-toluenesulfonic acid (p-TSA), is used to facilitate the formation of the enamine intermediate from cyclohexanone and a secondary amine. The catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine.
Q3: Which secondary amine is best for enamine formation: pyrrolidine or morpholine?
A3: Both pyrrolidine and morpholine are commonly used to form enamines in the Stork acylation. Pyrrolidine is often favored as it can lead to higher yields in some cases due to the greater ease of forming a five-membered ring transition state during enamine formation.
Q4: Can I use acetyl chloride instead of acetic anhydride as the acylating agent?
A4: Yes, acetyl chloride can be used as the acylating agent.[2][3] However, it is generally more reactive and less selective than acetic anhydride, which can sometimes lead to more side products.[4] Acetic anhydride is often preferred for its ease of handling and tendency to produce cleaner reactions with higher yields of the desired product.[5][6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (cyclohexanone) and the appearance of the product (this compound).
Q6: What is the typical keto-enol tautomer ratio for this compound?
A6: this compound exists as a mixture of keto and enol tautomers. The enol form is generally the major tautomer due to the formation of a stable intramolecular hydrogen bond. NMR analysis has shown the enol form can constitute around 71.7% of the mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enamine formation due to residual water. 2. Ineffective acylating agent. 3. Insufficient reaction time or temperature. 4. Loss of product during workup. | 1. Ensure all glassware is thoroughly dried. Use a Dean-Stark apparatus to effectively remove water during enamine formation. 2. Check the purity and age of your acetic anhydride or acetyl chloride. Use a fresh bottle if necessary. 3. For the enamine method, ensure the reflux is maintained for the recommended time. For the LDA method, ensure the reaction is allowed to proceed for the full duration at the specified temperatures. 4. Be careful during the extraction and distillation steps to minimize product loss. Ensure the pH is appropriately adjusted during the aqueous wash steps. |
| Presence of a Significant Amount of Unreacted Cyclohexanone | 1. Incomplete enamine formation. 2. Insufficient amount of acylating agent. | 1. As above, ensure complete removal of water during enamine formation. Consider increasing the amount of the secondary amine. 2. Ensure you are using a stoichiometric or slight excess of the acylating agent relative to the cyclohexanone. |
| Formation of a White Precipitate During Acylation with Acetyl Chloride | Reaction of acetyl chloride with the tertiary amine base (e.g., triethylamine) used in the reaction. | This is expected, as it is the triethylammonium chloride salt. It will be removed during the aqueous workup. |
| Product is a Dark Color | Formation of colored impurities due to side reactions or degradation. | Purify the crude product by vacuum distillation or column chromatography. If the color persists, consider treating a solution of the product with activated charcoal before the final purification step. |
| Difficulty in Purifying the Product | 1. Presence of side products with similar boiling points. 2. Incomplete removal of solvent. | 1. If vacuum distillation is not effective, use column chromatography on silica gel to separate the desired product from impurities. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent before characterization. |
| NMR Spectrum Shows Unexpected Peaks | Presence of side products such as the N-acylated enamine, the self-condensation product of cyclohexanone, or unreacted starting materials. | Analyze the spectrum carefully to identify the impurities. N-acylated products will show characteristic amide peaks. The cyclohexanone self-condensation product will have a more complex aliphatic region. Adjust reaction conditions (e.g., use a milder acylating agent, control the temperature) to minimize side product formation in subsequent reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Key Reagents | Catalyst/Base | Solvent | Reaction Time | Typical Yield | Reference |
| Stork Enamine Acylation | Cyclohexanone, Pyrrolidine, Acetic Anhydride | p-Toluenesulfonic acid | Toluene | >24 hours | ~74% | [1] |
| Stork Enamine Acylation | Cyclohexanone, Morpholine, Acetyl Chloride | p-Toluenesulfonic acid | Toluene, DCM | Overnight | ~60% | [7] |
| One-Pot LDA Method | Cyclohexanone, Acetyl Chloride | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | ~2 hours | >94% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stork Enamine Acylation
This protocol is adapted from established literature procedures.[1]
Step 1: Formation of the Enamine
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue to reflux until no more water is collected (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
Step 2: Acylation of the Enamine
-
To the flask containing the enamine solution, add acetic anhydride (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for at least 24 hours.
Step 3: Hydrolysis and Workup
-
Add water to the reaction mixture and heat under reflux for 30 minutes to hydrolyze the iminium salt.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude this compound by vacuum distillation.
Protocol 2: One-Pot Synthesis of this compound using LDA
This protocol is based on a patented one-pot method.[2]
Step 1: Enolate Formation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add cyclohexanone (1.0 eq) to the THF.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 1-2 hours.
Step 2: Acylation
-
Cool the reaction mixture back down to 0-5 °C in an ice-water bath.
-
Add a solution of acetyl chloride (1.2 eq) in an anhydrous solvent (e.g., THF or chloroform) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice-water bath and stir the reaction at room temperature for another 1-2 hours.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Stork enamine acylation pathway for this compound synthesis.
Caption: General experimental workflow for enamine-based synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. researchgate.net [researchgate.net]
Hydrolysis of iminium salt in 2-acetylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions related to the hydrolysis of the iminium salt intermediate during the synthesis of 2-acetylcyclohexanone, a key step in the Stork enamine acylation reaction.
Troubleshooting Guide
Low or no yield of this compound, or the presence of impurities, can often be traced back to issues during the hydrolysis of the acylated iminium salt intermediate. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Hydrolysis: The iminium salt is stable and requires sufficient time and acidic conditions to fully convert to the ketone. | - Increase Reaction Time: Extend the reflux time during the aqueous acid work-up to ensure complete hydrolysis.[1] - Optimize Acid Concentration: While acidic conditions are necessary, excessively strong acid can sometimes lead to side reactions. If using a strong acid like HCl, ensure it is diluted. Some procedures call for a final wash with dilute HCl after an initial water hydrolysis.[1] - Ensure Adequate Mixing: Vigorous stirring is crucial, especially in a biphasic (organic-aqueous) system, to maximize contact between the iminium salt in the organic layer and the aqueous acid. |
| Side Reactions During Acylation: The acylating agent (e.g., acetic anhydride or acetyl chloride) can react with other nucleophiles present if the enamine has degraded. | - Control Acylation Temperature: Perform the acylation at room temperature or below to minimize unwanted side reactions. - Use High-Quality Reagents: Ensure the enamine intermediate is freshly prepared and of high purity before acylation. | |
| Product Loss During Work-up: this compound has some water solubility, which can lead to loss during aqueous extraction phases. | - Back-Extraction: After the initial separation of layers, extract the aqueous layer with a fresh portion of the organic solvent (e.g., toluene, ether) to recover any dissolved product. - Minimize Aqueous Washes: While necessary to remove acid and salts, excessive washing with water can reduce yield. | |
| Presence of Unreacted Enamine or Iminium Salt in Product | Insufficient Water or Acid: Hydrolysis is a reversible reaction, and a large excess of water is needed to drive the equilibrium toward the ketone product.[2] Acid catalysis is also crucial for protonating the intermediate, making it susceptible to nucleophilic attack by water.[2] | - Increase Water Volume: Use a sufficient volume of water during the hydrolysis step. - Ensure Acidic pH: Check the pH of the aqueous layer during work-up to ensure it is acidic enough to facilitate hydrolysis. |
| Formation of Oily Residue or Polymeric Material | Side Reactions of the Carbonyl Group: The newly formed β-dicarbonyl product can be susceptible to self-condensation or other side reactions under harsh acidic or basic conditions. | - Use Mild Hydrolysis Conditions: Consider using a buffered acidic solution (e.g., acetic acid/sodium acetate) for the hydrolysis to avoid overly harsh conditions. - Prompt Work-up and Purification: Once the hydrolysis is complete, proceed with the extraction and purification steps without delay. |
| Product Exists as a Mixture of Tautomers | Inherent Chemical Property: this compound naturally exists as a mixture of keto and enol tautomers.[1] This is an equilibrium and not necessarily a problem. | - Characterization: Use spectroscopic methods like 1H-NMR to determine the ratio of keto to enol forms in the final product. One study reported a 71.7% enol and 28.3% keto mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrolysis step in the synthesis of this compound?
The hydrolysis step is essential to convert the stable acylated iminium salt intermediate, formed after the reaction of the enamine with an acylating agent, into the final desired product, this compound.[1] This is the final stage of the Stork enamine synthesis.
Q2: What is the mechanism of the iminium salt hydrolysis?
The hydrolysis of an iminium salt under acidic conditions involves the following key steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the C=N double bond in the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a better leaving group (a neutral amine).
-
Elimination: The lone pair of electrons on the oxygen assists in the elimination of the secondary amine (e.g., pyrrolidine or morpholine), resulting in a protonated carbonyl group.
-
Deprotonation: A weak base, such as water, deprotonates the carbonyl oxygen to yield the final neutral this compound product.
Q3: Why is an acidic medium required for the hydrolysis?
An acidic medium is typically used to catalyze the hydrolysis. The acid protonates the iminium ion, which, while already electrophilic, can be made more reactive towards the nucleophilic attack by water. However, the reaction can proceed without acid, though it may be slower.[2] The optimal pH for imine hydrolysis has been noted to be around 4.[2]
Q4: Can I use a base for the hydrolysis instead of an acid?
While imine hydrolysis can occur under basic conditions, an acidic work-up is generally preferred and more common for the Stork enamine reaction. An acidic wash is also effective at removing the liberated secondary amine (e.g., pyrrolidine) by converting it into its water-soluble ammonium salt.
Q5: My final product shows two sets of peaks in the NMR spectrum. Is it impure?
Not necessarily. This compound is a β-dicarbonyl compound and exhibits keto-enol tautomerism. This means it exists as an equilibrium mixture of the keto form and the more stable, conjugated enol form. This will result in two distinct sets of signals in the 1H and 13C NMR spectra. The ratio of these tautomers can be determined by integrating the respective peaks in the 1H-NMR spectrum.
Q6: What are some common side products I should be aware of?
Potential side products can arise from:
-
N-acylation: If any unreacted secondary amine is present during the acylation step, it can be acetylated, forming an amide.
-
Self-condensation: The starting cyclohexanone or the final product can undergo aldol-type self-condensation reactions if conditions are not carefully controlled. Using the enamine method, rather than direct enolate chemistry, helps to minimize these side reactions.
Experimental Protocols
Detailed Protocol for the Hydrolysis of the Acylated Enamine Intermediate
This protocol assumes the acylation of the 1-(cyclohexen-1-yl)pyrrolidine intermediate with acetic anhydride in a solvent like toluene has been completed.
-
Cooling the Reaction Mixture: After the acylation reaction has been allowed to proceed for the recommended time (e.g., standing at room temperature for at least 24 hours), ensure the reaction flask is at room temperature.[1]
-
Addition of Water: Slowly and carefully add 5 mL of deionized water to the reaction mixture. An exothermic reaction may occur.
-
Reflux: Fit the flask with a reflux condenser and heat the biphasic mixture to reflux for 30-60 minutes with vigorous stirring.[1] This step drives the hydrolysis of the iminium salt.
-
Cooling and Phase Separation: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Add an additional 10 mL of water to aid in separation.[1]
-
Extraction:
-
Separate the organic (upper) and aqueous (lower) layers.
-
Wash the organic layer sequentially with 3 x 10 mL portions of 3 M HCl to remove the pyrrolidine byproduct (as its water-soluble salt).[1]
-
Wash the organic layer with 10 mL of water to remove any remaining acid.[1]
-
(Optional but recommended) To maximize yield, the combined aqueous washes can be back-extracted with a small portion of the organic solvent (e.g., 15 mL of toluene).
-
-
Drying and Solvent Removal:
-
Combine all organic layers and transfer them to an Erlenmeyer flask.
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Workflow and Pathway Diagrams
The following diagrams illustrate the key relationships and workflow in the synthesis and hydrolysis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the hydrolysis of the iminium salt intermediate.
References
Minimizing by-product formation in 2-acetylcyclohexanone acylation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the acylation of 2-acetylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the acylation of cyclohexanone to form this compound?
The primary side reaction of concern is O-acylation, which competes with the desired C-acylation. When a strong base is used to form an enolate from cyclohexanone, the resulting anion has two nucleophilic sites: the α-carbon and the oxygen atom. Reaction at the oxygen atom leads to the formation of a vinyl acetate derivative (O-acylation product), which is an undesired by-product. Using highly reactive acylating agents, such as acetyl chloride, can sometimes decrease selectivity and lead to other side reactions.[1]
Q2: I'm observing a significant amount of O-acylated by-product. How can I increase the selectivity for C-acylation?
To favor C-acylation over O-acylation, the reaction conditions must be carefully controlled. The formation of an enamine intermediate from cyclohexanone is a highly effective strategy.[2] Enamines are nucleophilic at the β-carbon, which directs the acylation to the carbon atom, thus avoiding the issue of O-acylation almost entirely.[3] This method proceeds under milder conditions and avoids the use of strong bases that can promote side reactions.[2][4]
Q3: My reaction yield is low and I have a complex mixture of products. What could be the cause?
Low yields and multiple products often result from using non-selective reagents or inappropriate bases. Traditional condensation reactions using strong bases can be low-yielding and prone to unwanted side reactions.[2] To circumvent these issues, the recommended approach is the acylation of an enamine intermediate. This method has been reported to produce good yields (73-76%) with minimal to no side reactions.[2][5] An alternative high-yield approach is a "one-pot" method using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) under controlled temperature conditions, which has been reported to achieve yields over 94%.[6]
Q4: After purification, my NMR spectrum shows two distinct sets of peaks for the product. Does this indicate an impurity?
This is unlikely to be an impurity if the synthesis was successful. This compound is a 1,3-dicarbonyl compound that exists as a dynamic equilibrium of keto and enol tautomers.[3][7] The enol form is often the major tautomer due to stabilization from intramolecular hydrogen bonding and conjugation.[2] Therefore, it is normal to observe two sets of signals in the NMR spectrum corresponding to these two forms. One study reported a mixture of 71.7% enol and 28.3% keto form.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High O-Acylation | Direct acylation of an enolate using a strong base. | Switch to an enamine-mediated synthesis route. The enamine intermediate directs acylation specifically to the carbon atom.[2][3] |
| Low Yield / Multiple By-products | Use of a strong, nucleophilic base (e.g., NaOH, KOH) promoting side reactions. | Employ the enamine method which avoids strong bases. Alternatively, use a non-nucleophilic strong base like LDA in a carefully controlled "one-pot" procedure.[6] |
| Reaction Fails to Proceed | Incomplete formation of the enamine intermediate due to the presence of water. | When preparing the enamine, use a Dean-Stark apparatus to azeotropically remove the water by-product, driving the equilibrium towards enamine formation.[3][5][7] |
| N-acylation of Amine | If using the enamine route with a highly reactive acylating agent (e.g., acetyl chloride), acylation of the secondary amine (e.g., morpholine, pyrrolidine) can occur if it is not fully consumed or if the enamine hydrolyzes prematurely. | Ensure the enamine formation step goes to completion. Use acetic anhydride as the acylating agent, which is commonly cited in successful enamine acylation protocols.[3][7] |
Comparative Data on Synthesis Methods
The following table summarizes yields from different synthetic approaches to this compound.
| Method | Key Reagents | Reported Yield | Purity | Reference |
| Enamine (Pyrrolidine) | Cyclohexanone, Pyrrolidine, Acetic Anhydride | 73.6% | High (No side reactions reported) | [2] |
| Enamine (Pyrrolidine) | Cyclohexanone, Pyrrolidine, Acetic Anhydride, p-toluenesulfonic acid | 76% | Not specified | [5] |
| Direct Enolate ("One-Pot") | Cyclohexanone, Lithium diisopropylamide (LDA), Acetyl Chloride | > 94% | > 96.0 wt% | [6] |
Key Experimental Protocols
Protocol 1: Acylation via Enamine Intermediate[3][7]
This method involves three main stages: formation of the enamine, acylation, and hydrolysis to the final product.
-
Enamine Formation:
-
To a round-bottom flask, add toluene (40 ml), cyclohexanone (5 ml), pyrrolidine (4 ml), and a catalytic amount of p-toluenesulfonic acid (0.1 g).[3]
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for 1 hour, collecting the water formed in the Dean-Stark trap to drive the reaction to completion.[7]
-
Cool the reaction mixture to room temperature.
-
-
Acylation:
-
To the cooled enamine solution, add a solution of acetic anhydride (4.5 ml) in toluene (10 ml).[3]
-
Allow the mixture to stand at room temperature for at least 24 hours.
-
-
Hydrolysis and Work-up:
-
Slowly add water (5 ml) to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the iminium salt intermediate.[3]
-
After cooling, transfer the mixture to a separatory funnel with additional water (10 ml).
-
Separate the organic layer. Wash it successively with 3 M HCl (3 x 10 ml) and water (10 ml).[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.[3][7]
-
Protocol 2: "One-Pot" Direct Acylation via LDA[6]
This patented method offers high yield through a streamlined process.
-
Enolate Formation:
-
Add cyclohexanone (2.2 mL) to anhydrous tetrahydrofuran (24 mL) in a flask.
-
Cool the mixture to 0-5°C using an ice-water bath.
-
Slowly add a 2 M solution of lithium diisopropylamide (LDA) (16 mL).
-
Remove the ice bath and stir the reaction at room temperature for 1.5 hours.
-
-
Acylation and Work-up:
-
Cool the system again in an ice-water bath and add an 8 M solution of acetyl chloride in chloroform (8 mL) dropwise.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Wash the resulting solution twice with water in a separatory funnel.
-
Dry the organic layer and remove the solvent by rotary evaporation.
-
Purify the product by reduced pressure distillation, collecting the fraction at 118-136°C.
-
Visual Guides
Competitive Acylation Pathways
The diagram below illustrates the competing C-acylation (desired product) and O-acylation (by-product) pathways when acylating a cyclohexanone enolate.
Caption: C-Acylation vs. O-Acylation pathways for cyclohexanone enolate.
Experimental Workflow for Enamine Synthesis
This workflow outlines the key steps for synthesizing this compound via the enamine intermediate route, a preferred method for minimizing by-products.
Caption: Workflow for the enamine-mediated synthesis of this compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues related to by-product formation.
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Preparation of this compound - 1750 Words | Bartleby [bartleby.com]
- 5. scribd.com [scribd.com]
- 6. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 7. chemistry-online.com [chemistry-online.com]
Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation
For Researchers, Scientists, and Drug Development Professionals
The Stork enamine acylation is a powerful and widely used method for the α-acylation of ketones and aldehydes, offering a milder alternative to traditional enolate chemistry.[1][2] However, achieving high yields can be challenging. This technical support guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your Stork enamine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My Stork enamine acylation reaction has a low yield. What are the most common causes?
Low yields in Stork enamine acylation can stem from several factors throughout the three main stages of the reaction: enamine formation, acylation, and hydrolysis.[3][4] Common issues include incomplete enamine formation, competing N-acylation over the desired C-acylation, and decomposition of reactants or products.[2]
Q2: How do I know if the enamine formation is the problem?
Incomplete formation of the enamine is a frequent culprit for low yields. Enamine formation is a reversible equilibrium reaction that requires the removal of water to drive it to completion.[5] If water is not efficiently removed, the equilibrium will not favor the enamine, leading to a significant amount of unreacted starting ketone or aldehyde.
Q3: What is the difference between C-acylation and N-acylation, and how can I favor the desired product?
Enamines are ambident nucleophiles, meaning they can react at both the α-carbon (C-acylation) and the nitrogen atom (N-acylation).[6]
-
C-acylation is the desired reaction, leading to the formation of a new carbon-carbon bond and, after hydrolysis, the target 1,3-dicarbonyl compound.
-
N-acylation is a common side reaction that forms an enamide. This reaction is often reversible, but it can consume the enamine and reduce the overall yield of the desired product.
Controlling the reaction conditions is key to favoring C-acylation.
Q4: Can the choice of the secondary amine affect the reaction yield?
Absolutely. The reactivity of the enamine is significantly influenced by the secondary amine used for its formation. In general, enamines derived from pyrrolidine are the most reactive, followed by those from piperidine, and then morpholine. While specific yields can vary depending on the substrate and other reaction conditions, pyrrolidine is often the preferred choice for achieving higher yields.
Q5: What are the best practices for purifying the final 1,3-dicarbonyl product?
Purification of 1,3-diketones can sometimes be challenging due to their physical properties. Standard techniques like flash column chromatography on silica gel are commonly employed.[3] In some cases, the product can be purified by distillation under reduced pressure.[6] For difficult-to-purify 1,3-diketones, a method involving the formation of a metal complex (e.g., with BF3) has been described, which allows for precipitation and subsequent recovery of the purified product.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues in your Stork enamine acylation experiments.
Problem 1: Low Conversion of Starting Material
Possible Cause: Incomplete formation of the enamine intermediate.
Solutions:
-
Efficient Water Removal: Ensure the complete removal of water during enamine formation. The most common method is azeotropic distillation with a Dean-Stark apparatus using a solvent like benzene or toluene.[7]
-
Use of a Drying Agent: Adding a drying agent like anhydrous magnesium sulfate can also be effective.[7]
-
Choice of Amine: As mentioned, pyrrolidine generally forms enamines more readily than piperidine or morpholine.
-
Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature for enamine formation. Refluxing in a suitable solvent is a common practice.
Problem 2: Presence of N-Acylated Byproduct
Possible Cause: The reaction conditions favor N-acylation over C-acylation.
Solutions:
-
Solvent Choice: The choice of solvent can influence the C/N acylation ratio. Non-polar aprotic solvents like benzene or dioxane are often used.
-
Temperature Control: Running the acylation step at a lower temperature can sometimes favor the thermodynamically more stable C-acylated product.
-
Acylating Agent: The nature of the acylating agent can play a role. While acyl halides are common, the use of more reactive acylating agents might lead to less selectivity.
-
Addition of a Non-Nucleophilic Base: The addition of a tertiary amine, such as triethylamine, can help to scavenge the acid produced during the reaction and may influence the selectivity.
Problem 3: Formation of Multiple Products or Decomposition
Possible Cause: Side reactions other than N-acylation, or instability of reactants or products under the reaction conditions.
Solutions:
-
Purity of Reagents: Ensure that all reagents, especially the acylating agent and solvents, are pure and dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.[6]
-
Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time and avoid prolonged heating.
-
Hydrolysis Conditions: The final hydrolysis step should be performed under mild acidic conditions to avoid degradation of the 1,3-dicarbonyl product.
Data Presentation
Table 1: Influence of Secondary Amine on Enamine Reactivity
| Secondary Amine | General Reactivity | Common Observations |
| Pyrrolidine | High | Generally gives the highest yields and fastest reaction rates. |
| Piperidine | Moderate | Less reactive than pyrrolidine. |
| Morpholine | Low | The least reactive of the three commonly used amines. |
Experimental Protocols
High-Yield Protocol for Stork Enamine Acylation of Cyclohexanone
This protocol is a synthesis of best practices for achieving a high yield of 2-acetylcyclohexanone.
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq) and a suitable solvent such as benzene or toluene.
-
Add pyrrolidine (1.1 - 1.5 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess pyrrolidine under reduced pressure to obtain the crude enamine. It is often used in the next step without further purification.
Step 2: Acylation
-
Dissolve the crude enamine in a dry, aprotic solvent such as benzene, THF, or dioxane under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
Step 3: Hydrolysis
-
After the acylation is complete, add water to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired 1,3-diketone.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step guide to troubleshooting low yields in Stork enamine acylation.
Reaction Pathway: C-Acylation vs. N-Acylation
Caption: Competing pathways of C-acylation and N-acylation in the Stork enamine reaction.
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-Acetylcyclohexanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of 2-acetylcyclohexanone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Enamine Formation: Insufficient removal of water during the reaction can shift the equilibrium back towards the starting materials. | - Ensure the Dean-Stark apparatus is functioning correctly to efficiently remove water. - Use a sufficient amount of a suitable acid catalyst, such as p-toluenesulfonic acid.[1][2] |
| Inefficient Acetylation: The acetylating agent (e.g., acetic anhydride or acetyl chloride) may be old or deactivated. | - Use a fresh, unopened bottle of the acetylating agent. - Consider using a more reactive acetylating agent like acetyl chloride, but be mindful of potential side reactions. | |
| Side Reactions: Competing reactions, such as N-acetylation of the enamine or unreacted secondary amine, can consume the starting materials and reduce the yield of the desired product.[3] | - Optimize the reaction temperature and addition rate of the acetylating agent to favor C-acetylation. - Ensure complete removal of the secondary amine after enamine formation, if the protocol involves its removal. | |
| Product Loss During Work-up: Emulsion formation during aqueous washes or incomplete extraction can lead to significant product loss. | - Use brine washes to break up emulsions. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. | |
| Product Impurity | Presence of Starting Materials: Unreacted cyclohexanone or the secondary amine (e.g., pyrrolidine, morpholine) may be present in the final product. | - Ensure the initial reaction goes to completion by monitoring with TLC or GC. - Perform acidic washes during the work-up to remove any unreacted amine. |
| By-products from Side Reactions: The presence of N-acetylated by-products or other impurities can be observed. | - Optimize reaction conditions to minimize side reactions. - Purify the crude product using vacuum distillation or column chromatography for higher purity.[1][4] | |
| Residual Solvent: Solvent from the reaction or extraction may remain in the final product. | - After rotary evaporation, place the product under high vacuum for an extended period to remove residual solvent. | |
| Reaction Stalls or is Sluggish | Inactive Catalyst: The acid catalyst may be old or of poor quality. | - Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. |
| Low Reaction Temperature: The temperature may not be high enough for efficient enamine formation and water removal. | - Ensure the reaction mixture is refluxing vigorously. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis methods for this compound?
A1: The two most prevalent scalable methods are the enamine synthesis and a one-pot synthesis using a strong base like Lithium Diisopropylamide (LDA) . The enamine route involves the reaction of cyclohexanone with a secondary amine (like pyrrolidine or morpholine) to form an enamine, which is then acylated.[1][2][5] The LDA method involves the direct deprotonation of cyclohexanone to form an enolate, followed by acylation.[6]
Q2: What are the main advantages and disadvantages of the enamine synthesis route?
A2:
-
Advantages: It uses relatively inexpensive and readily available reagents. The reaction conditions are milder compared to using very strong bases like LDA.[5]
-
Disadvantages: It is a multi-step process that requires the removal of water, which can be challenging on a very large scale. There is a potential for side reactions, such as N-acetylation.[3]
Q3: What are the key challenges in the purification of this compound at scale?
A3: The primary purification challenge is the removal of close-boiling impurities and by-products formed during the reaction. Vacuum distillation is the most common method for purification.[1] For very high purity requirements, column chromatography may be necessary, but this can be less practical for very large quantities.
Q4: How does the keto-enol tautomerism of this compound affect the synthesis and purification?
A4: this compound exists as a mixture of keto and enol tautomers.[5] The enol form is often the major tautomer. This tautomerism does not typically interfere with the synthesis, but it is important to be aware of during characterization (e.g., by 1H NMR, where both forms will be visible).[5][7] The equilibrium between the tautomers can be influenced by the solvent and temperature.
Q5: Can you provide a comparison of the enamine and LDA synthesis methods?
A5: Yes, the following table summarizes the key differences:
| Parameter | Enamine Synthesis | One-Pot LDA Synthesis |
| Key Reagents | Cyclohexanone, Pyrrolidine/Morpholine, p-TsOH, Acetic Anhydride/Acetyl Chloride | Cyclohexanone, Lithium Diisopropylamide (LDA), Acetyl Chloride |
| Reported Yield | 73-76%[4][5] | >94%[6] |
| Reported Purity | Generally requires purification | >96% after vacuum distillation[6] |
| Reaction Time | Longer (includes enamine formation, acylation, and hydrolysis steps) | Shorter (one-pot reaction)[6] |
| Scalability Considerations | Water removal can be a challenge on a large scale. | Requires handling of a highly reactive and pyrophoric reagent (LDA). |
Experimental Protocols
Detailed Methodology for Enamine Synthesis of this compound
This protocol is based on established laboratory procedures and is suitable for scale-up with appropriate engineering controls.
Materials and Reagents:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Acetic anhydride
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diatomaceous earth (optional, for filtration)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Enamine Formation:
-
To a round-bottom flask, add toluene, cyclohexanone, and pyrrolidine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
-
Acetylation:
-
Slowly add acetic anhydride to the cooled enamine solution with stirring.
-
Allow the mixture to stir at room temperature for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Add water to the reaction mixture and heat to reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 3 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent (a pad of diatomaceous earth can aid in removing fine particles).
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Visualizations
Experimental Workflow for Enamine Synthesis
Caption: Workflow for the synthesis of this compound via the enamine pathway.
Logical Relationship of Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 7. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for optimizing 2-acetylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-acetylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the acetylation of cyclohexanone. Key catalytic approaches include:
-
Enamine Synthesis: This is a widely used method where cyclohexanone is first converted to an enamine, typically using a secondary amine like pyrrolidine or morpholine, with an acid catalyst such as p-toluenesulfonic acid (p-TsOH).[1][2] The enamine then reacts with an acetylating agent like acetic anhydride or acetyl chloride.[1][2][3]
-
Direct Acylation using a Strong Base: This method utilizes a strong base, such as lithium diisopropylamide (LDA), to deprotonate cyclohexanone, forming an enolate which then reacts with an acetylating agent.[4] This "one-pot" method can lead to high yields.[4]
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields in this compound synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete enamine formation, side reactions, and inefficient purification.
Q3: The final product is a mixture of keto and enol tautomers. Is this normal?
A3: Yes, it is entirely normal for this compound to exist as a mixture of keto and enol tautomers.[1][2] The enol form is often the major and more stable tautomer.[5] The ratio of these forms can be determined using 1H-NMR spectroscopy.[5][6]
Q4: What are the typical side reactions I should be aware of?
A4: The primary side reaction of concern, particularly in the enamine synthesis route, is the N-acetylation of the amine instead of the desired C-acetylation of the enamine.[3] This can occur if the amine used to form the enamine is not completely consumed or if the enamine hydrolyzes prematurely.[3] Using the appropriate reaction conditions and stoichiometry can help minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete formation of the enamine intermediate. | Ensure the removal of water during the reaction, for example, by using a Dean-Stark apparatus.[1][2] Confirm the quality and dryness of your solvent and reagents. |
| Ineffective catalyst. | Check the purity and activity of the acid catalyst (e.g., p-toluenesulfonic acid). | |
| Deactivation of the acetylating agent. | Use fresh acetic anhydride or acetyl chloride, as they can degrade upon exposure to moisture. | |
| Presence of Impurities in the Final Product | Incomplete reaction. | Monitor the reaction progress using techniques like TLC to ensure completion. |
| Inefficient purification. | Optimize the vacuum distillation process to ensure proper separation of the product from starting materials and byproducts.[1][2] Ensure thorough washing of the organic phase to remove water-soluble impurities.[1] | |
| Side reactions. | Minimize N-acetylation by ensuring complete conversion to the enamine and controlling the reaction temperature. | |
| Difficulty in Isolating the Product | Product loss during workup. | Be careful during the separation of aqueous and organic layers. Back-extract the aqueous layer to recover any dissolved product. |
| Incomplete hydrolysis of the iminium salt intermediate. | Ensure sufficient time and appropriate conditions (e.g., heating with water or dilute acid) for the hydrolysis step.[1][2] |
Catalyst Performance Data
The selection of the catalyst and reaction method significantly impacts the yield of this compound. Below is a summary of reported yields for different catalytic systems.
| Catalyst System | Method | Yield (%) | Reference |
| p-Toluenesulfonic acid / Pyrrolidine | Enamine Synthesis | 73.6 | [5] |
| Lithium diisopropylamide (LDA) | Direct Acylation ("One-Pot") | > 94 | [4] |
| p-Toluenesulfonic acid / Morpholine | Enamine Synthesis | ~70 | [4] |
Experimental Protocols
Method 1: Enamine Synthesis using Pyrrolidine and p-Toluenesulfonic Acid
This protocol is adapted from established procedures for the synthesis of this compound via an enamine intermediate.[1][2]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid
-
Toluene
-
Acetic anhydride
-
3 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 40 ml of toluene, 5 ml of cyclohexanone, 4 ml of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[1]
-
Heat the mixture to reflux for 1 hour to remove the water formed during the reaction.[1]
-
Cool the reaction mixture to room temperature.
-
-
Acetylation:
-
Hydrolysis and Workup:
-
Slowly add 5 ml of water and heat the mixture at reflux for 30 minutes.[1]
-
Cool the mixture to room temperature and transfer it to a separatory funnel with 10 ml of water.
-
Separate the organic layer and wash it successively with three 10 ml portions of 3 M HCl and one 10 ml portion of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
Visualizations
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. reddit.com [reddit.com]
- 4. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Solved In the synthesis of this compound via the | Chegg.com [chegg.com]
Validation & Comparative
A Spectroscopic Guide to 2-Acetylcyclohexanone: Unraveling its Tautomeric Personality
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. 2-Acetylcyclohexanone, a versatile building block in organic synthesis, presents a fascinating case of keto-enol tautomerism, existing as a dynamic equilibrium between two distinct forms. This guide provides a comprehensive analysis of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a comparative overview of alternative analytical techniques.
The Dual Nature of this compound: A Tale of Two Tautomers
This compound coexists as a keto and an enol tautomer. The equilibrium between these two forms is highly dependent on the solvent, temperature, and concentration. This duality is readily observable and quantifiable by NMR spectroscopy, which provides a distinct spectroscopic signature for each tautomer.
The keto form features two distinct carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding. This structural difference is the key to their distinct spectroscopic properties.
¹H and ¹³C NMR Spectral Data
The power of NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each nucleus. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound. It's important to note that the observed spectrum is a superposition of the signals from both tautomers, and the relative integration of these signals can be used to determine the equilibrium ratio.[1][2]
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.20 | s | CH₃ | ~2.10 | s |
| CH₂ (cyclohexane) | 1.60 - 2.60 | m | CH₂ (cyclohexane) | 1.60 - 2.60 | m |
| CH | ~3.60 | t | OH (enol) | ~16.0 | br s |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~204 | C=O | ~190 |
| C=O (cyclohexanone) | ~209 | C-OH | ~170 |
| CH₃ | ~28 | C=C | ~100 |
| CH | ~60 | CH₃ | ~22 |
| CH₂ (cyclohexane) | 20 - 45 | CH₂ (cyclohexane) | 20 - 40 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Quantitative Analysis:
-
To determine the keto-enol ratio, integrate well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.[2]
-
The ratio of the integrals of the methyl protons of the keto and enol forms is commonly used for this purpose.
-
A Comparative Look at Analytical Techniques
While NMR is a powerful tool for the detailed structural analysis of this compound, other spectroscopic techniques offer complementary information.
Table 3: Comparison of Analytical Techniques for the Analysis of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. Quantitative determination of tautomeric ratio. | Provides a complete structural picture. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, O-H, C=C). | Fast and simple. Good for qualitative analysis. | Does not provide detailed structural information. Overlapping bands can be difficult to interpret.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity. Can be coupled with chromatography for mixture analysis. | Does not provide information on tautomeric equilibrium. Isomeric compounds can be difficult to distinguish. |
| UV-Vis Spectroscopy | Information on the electronic transitions, which differ between the keto and enol forms. | Can be used to study the kinetics of tautomerization. | Provides limited structural information. |
References
Distinguishing Tautomers of 2-Acetylcyclohexanone: An FT-IR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the keto and enol tautomers of 2-acetylcyclohexanone using Fourier-Transform Infrared (FT-IR) spectroscopy. It includes supporting experimental data, detailed methodologies, and a comparative overview of other analytical techniques.
Introduction to Tautomerism in this compound
This compound (ACHE) is a β-dicarbonyl compound that exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] The position of this equilibrium is highly dependent on the solvent environment. In aqueous solutions, a significant portion of ACHE exists in the enol form (over 40% at 25°C), while in aprotic solvents such as dioxane, the enol form is predominant.[1][2][3] This phenomenon is attributed to the formation of a stable intramolecular hydrogen bond in the enol tautomer.[4] FT-IR spectroscopy serves as a powerful and accessible tool to identify and differentiate these two forms by probing their distinct vibrational frequencies.
Comparative FT-IR Spectral Data
The keto and enol tautomers of this compound exhibit unique vibrational signatures in their FT-IR spectra. The table below summarizes the characteristic absorption bands for the key functional groups of each tautomer. The data is compiled from experimental spectra of this compound and closely related β-dicarbonyl compounds.
| Vibrational Mode | Functional Group | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Appearance in Spectrum |
| O-H Stretch | Enolic O-H | - | ~3200 - 2500 | Broad |
| C-H Stretch | sp² C-H (alkene) | - | ~3100 - 3000 | Medium |
| C-H Stretch | sp³ C-H (alkane) | ~2950 - 2850 | ~2950 - 2850 | Strong, Sharp |
| C=O Stretch | Ketone (non-conjugated) | ~1725 | - | Strong, Sharp |
| C=O Stretch | Acetyl (non-conjugated) | ~1710 | - | Strong, Sharp |
| C=O Stretch | Conjugated Ketone | - | ~1640 | Strong, Sharp |
| C=C Stretch | Alkene | - | ~1600 | Strong, Sharp |
Experimental Protocol: FT-IR Analysis of this compound Tautomers
This protocol outlines the steps for preparing and analyzing samples of this compound to observe both the keto-enol equilibrium and the enriched enol form.
Materials and Equipment:
-
This compound
-
Dioxane (or another aprotic solvent like carbon tetrachloride)
-
FT-IR spectrometer with a liquid transmission cell (e.g., KBr plates) or an Attenuated Total Reflectance (ATR) accessory
-
Pipettes
-
Vials
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation for Keto-Enol Equilibrium (Neat Liquid):
-
Place a small drop of neat this compound directly onto the ATR crystal or between two KBr plates.
-
If using KBr plates, gently press them together to form a thin, uniform liquid film.
-
-
Sample Preparation for Enriched Enol Tautomer (Aprotic Solvent):
-
Prepare a dilute solution of this compound in dioxane (e.g., 5-10% v/v).
-
Apply a small amount of the solution to the ATR crystal or between KBr plates.
-
-
Spectral Acquisition:
-
Place the sample holder into the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectra to identify the characteristic absorption bands for the keto and enol forms as detailed in the data table above.
-
Compare the relative intensities of the carbonyl peaks in the neat sample to observe the equilibrium.
-
Note the significant increase in the intensity of the enolic O-H, conjugated C=O, and C=C stretching bands in the dioxane solution, confirming the shift in equilibrium towards the enol tautomer.
-
Logical Workflow for Tautomer Identification
Caption: Workflow for identifying this compound tautomers using FT-IR.
Keto-Enol Tautomeric Equilibrium
Caption: The keto-enol tautomeric equilibrium of this compound.
Comparison with Other Analytical Techniques
While FT-IR spectroscopy is a highly effective method for identifying tautomers, other analytical techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of each tautomer and quantifying their relative concentrations in solution.[5] The enolic proton typically appears as a distinct, downfield signal in the ¹H NMR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol tautomer results in a characteristic UV-Vis absorption band at a longer wavelength compared to the keto form.[1] This technique is particularly useful for studying the kinetics of tautomerization.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Acetylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry analysis of 2-acetylcyclohexanone with alternative β-dicarbonyl compounds, namely 1,3-cyclohexanedione and acetylacetone. The information presented herein is supported by experimental data from reputable sources and is intended to assist researchers in compound identification, characterization, and method development.
Comparative Analysis of Electron Ionization (EI) Mass Spectra
The following table summarizes the key mass spectral data obtained by Electron Ionization (EI) for this compound and two common alternative β-dicarbonyl compounds. EI is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | C₈H₁₂O₂ | 140.18 | 140 | 125, 98, 83, 69, 55, 43 |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 112 | 84, 69, 56, 55, 42, 41 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 100 | 85, 58, 43 |
Note: The relative intensities for this compound and 1,3-cyclohexanedione are based on spectral data available in the NIST WebBook.[1][2] The data for acetylacetone is from MassBank.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound and its alternatives.
a. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample further to a final concentration of 1-10 µg/mL.
b. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
a. Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µM.
-
The addition of a small amount of formic acid (0.1%) to the mobile phase can aid in protonation for positive ion mode.
b. ESI-MS System and Conditions:
-
Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Mass Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a small organic molecule like this compound using GC-MS.
Proposed Fragmentation Pathway of this compound (EI-MS)
The fragmentation of this compound under electron ionization is complex due to the presence of two carbonyl groups and a cyclic structure. The following diagram illustrates a plausible fragmentation pathway leading to some of the observed key ions.
References
A Comparative Analysis of 2-Acetylcyclohexanone and Other β-Diketones for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, β-diketones are a class of compounds prized for their versatility as key intermediates in the synthesis of a wide array of heterocyclic compounds and as ligands for metal complexes. This guide provides a detailed comparative study of 2-acetylcyclohexanone, a cyclic β-diketone, against common linear β-diketones such as acetylacetone, benzoylacetone, and dibenzoylmethane. The following sections will delve into their chemical and physical properties, synthesis methodologies, keto-enol tautomerism, and a specific application in the synthesis of pyrazoles, alongside a relevant biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the selected linear β-diketones is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various reaction conditions and for their characterization.
| Property | This compound | Acetylacetone | Benzoylacetone | Dibenzoylmethane |
| Molecular Formula | C₈H₁₂O₂ | C₅H₈O₂ | C₁₀H₁₀O₂ | C₁₅H₁₂O₂ |
| Molar Mass ( g/mol ) | 140.18 | 100.12 | 162.19 | 224.25 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to yellow crystals | White to light yellow crystalline solid[1][2] |
| Melting Point (°C) | N/A | -23 | 54-56[3][4] | 77-79[2] |
| Boiling Point (°C) | 111-112 @ 18 mmHg | 140 | 261-262 | 219-221 @ 18 mmHg[1] |
| Density (g/cm³) | 1.078 @ 25 °C | 0.975 @ 25 °C | 1.09 @ 25 °C[3][4] | ~1.138 - 1.334[1] |
| pKa | ~9.85 (overall in water)[5][6][7] | ~8.94 | 8.7[8] | 8.95 (Predicted)[1] |
Keto-Enol Tautomerism
A hallmark of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by the structure of the diketone and the solvent. A higher percentage of the enol tautomer is generally observed in non-polar solvents.
The approximate percentage of the enol form for the compared β-diketones in a common NMR solvent, deuterochloroform (CDCl₃), is presented in Table 2.
| β-Diketone | % Enol in CDCl₃ (approximate) |
| This compound | ~88%[9] |
| Acetylacetone | ~81-95%[10] |
| Benzoylacetone | Predominantly enol[11] |
| Dibenzoylmethane | Predominantly enol[4] |
Spectroscopic Data Summary
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for the keto and enol forms of the compared β-diketones. These data are essential for the identification and characterization of these compounds.
Table 3: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | Tautomer | -CH₂- (keto) | =CH- (enol) | -CH₃ (keto) | -CH₃ (enol) | Enolic OH | Aromatic H |
| This compound | Keto/Enol | ~3.6 | ~16.0 (broad s) | ~2.2 | ~2.0 | - | - |
| Acetylacetone | Keto/Enol | ~3.6[12] | ~5.5[12] | ~2.2[12] | ~2.0[12] | ~15.5 | - |
| Benzoylacetone | Keto/Enol | ~4.2 | ~6.2 | ~2.2 | ~2.2 | ~16.1 | 7.4-8.0 |
| Dibenzoylmethane | Keto/Enol | ~4.8[13] | ~6.8[13] | - | - | ~17.0[13] | 7.4-8.0[13] |
Table 4: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | Tautomer | C=O (keto) | C=O (enol) | C-OH (enol) | -CH₂- (keto) | =CH- (enol) | -CH₃ | Aromatic C |
| This compound | Keto/Enol | ~205, ~212 | ~190 | ~195 | ~58 | ~101 | ~25, ~30 | - |
| Acetylacetone | Keto/Enol | ~202 | ~192 | ~192 | ~58 | ~100 | ~30, ~24 | - |
| Benzoylacetone | Keto/Enol | ~201, ~197 | ~185 | ~195 | ~56 | ~96 | ~25 | 127-135 |
| Dibenzoylmethane | Keto/Enol | ~195 | ~185 | ~185 | ~55 | ~93 | - | 127-137 |
Table 5: IR Spectral Data (cm⁻¹)
| Compound | C=O stretch (keto) | C=O stretch (enol, conjugated) | C=C stretch (enol) | O-H stretch (enol, H-bonded) |
| This compound | ~1710, ~1730 | ~1600 | ~1560 | 2400-3400 (broad) |
| Acetylacetone | ~1729, ~1710[12] | ~1622[12] | ~1622[12] | 2400-3200 (broad)[14] |
| Benzoylacetone | ~1720, ~1680 | ~1600 | ~1540 | 2500-3200 (broad)[15] |
| Dibenzoylmethane | ~1685 | ~1600 | ~1540 | 2400-3200 (broad) |
Experimental Protocols: Synthesis of β-Diketones
Detailed experimental procedures for the synthesis of this compound and the selected linear β-diketones are provided below.
Synthesis of this compound via Enamine Acylation
This method involves the formation of an enamine from cyclohexanone, followed by acylation with acetic anhydride.[14]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid
-
Toluene
-
Acetic anhydride
-
3 M HCl
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of acetic anhydride (1.1 eq) in toluene to the enamine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add water to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the intermediate iminium salt.
-
After cooling, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 3 M HCl and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Synthesis of Acetylacetone by Claisen Condensation
This classic method involves the base-catalyzed condensation of acetone and ethyl acetate.
Materials:
-
Sodium ethoxide
-
Ethyl acetate
-
Acetone
-
Dilute sulfuric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place sodium ethoxide (1.0 eq) suspended in anhydrous ether.
-
Slowly add a mixture of ethyl acetate (1.0 eq) and acetone (1.0 eq) to the stirred suspension.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it onto a mixture of ice and dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and remove the ether by distillation.
-
The crude acetylacetone can be purified by distillation.
Synthesis of Benzoylacetone by Claisen Condensation
This procedure involves the condensation of acetophenone and ethyl acetate using a strong base.[16][17]
Materials:
-
Sodium ethoxide
-
Ethyl acetate
-
Acetophenone
-
Anhydrous ether
-
Acetic acid
Procedure:
-
Add freshly prepared sodium ethoxide (1.2 eq) to dry ethyl acetate under cooling.
-
After 15 minutes, add acetophenone (1.0 eq) to the mixture. The sodium salt of benzoylacetone will begin to precipitate.
-
Add a small amount of dry ether and allow the reaction to proceed for 4 hours.
-
Filter the sodium salt, wash with ether, and air-dry.
-
Dissolve the salt in cold water and acidify the solution with acetic acid to precipitate benzoylacetone.
-
Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.
Synthesis of Dibenzoylmethane by Claisen Condensation
This synthesis involves the condensation of ethyl benzoate with acetophenone.[11]
Materials:
-
Sodium ethoxide
-
Ethyl benzoate
-
Acetophenone
-
Ice-cold sulfuric acid
-
5% Sodium bicarbonate solution
Procedure:
-
In a dry flask, place freshly distilled ethyl benzoate and acetophenone.
-
While stirring vigorously, add sodium ethoxide (1.3 eq) in portions over 20-30 minutes.
-
Continue stirring and heating for another 15-30 minutes.
-
Cool the reaction mixture and dissolve the solid mass in water.
-
Carefully neutralize the mixture with an ice-cold solution of sulfuric acid.
-
Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The crude dibenzoylmethane can be purified by recrystallization from a suitable solvent like methanol.
Comparative Application: Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry.[18] A common method for their synthesis is the condensation of a β-diketone with hydrazine.[12][18]
diketone [label=<
β-Diketone
];
hydrazine [label=<
H₂N-NH-R' Hydrazine
];
pyrazole [label=<
Pyrazole
];
diketone -> pyrazole [label=" + Hydrazine\n- 2H₂O"]; hydrazine -> pyrazole; } General scheme for pyrazole synthesis.
Biological Significance: FtsZ Inhibition
A derivative of this compound, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been identified as a novel inhibitor of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the division site in most bacteria, making it an attractive target for new antibacterial agents.[13]
The signaling pathway of Z-ring formation and its disruption by FtsZ inhibitors can be visualized as follows:
The inhibitory activity of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone against FtsZ has been quantified, showing a Minimum Inhibitory Concentration (MIC) of 2 µM and a half-maximal inhibitory concentration (IC₅₀) of 1 ± 0.01 µM against Streptococcus pneumoniae.[8]
Experimental Workflow for FtsZ Inhibitor Characterization
The characterization of a potential FtsZ inhibitor typically involves a series of in vitro and in vivo assays.
Conclusion
This compound and linear β-diketones like acetylacetone, benzoylacetone, and dibenzoylmethane are all valuable building blocks in organic synthesis. The choice between a cyclic and a linear β-diketone depends on the specific synthetic target and desired properties of the final product. This compound offers a rigid cyclic scaffold that can be advantageous for creating specific three-dimensional structures and fused ring systems. Linear β-diketones, on the other hand, provide more conformational flexibility. The demonstration of a this compound derivative as a potent FtsZ inhibitor highlights the potential of this class of compounds in the development of novel antibacterial agents. Further comparative studies under standardized conditions are warranted to fully elucidate the relative performance of these β-diketones in various synthetic and biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 6. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Solved In the synthesis of this compound via the | Chegg.com [chegg.com]
- 20. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclic and Acyclic β-Diketones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of β-diketones is paramount for their application in synthesis and medicinal chemistry. This guide provides an objective comparison of the reactivity of cyclic versus acyclic β-diketones, supported by experimental data. Key areas of comparison include keto-enol tautomerism, acidity, metal chelation, and their utility in the synthesis of heterocyclic compounds.
Keto-Enol Tautomerism and Acidity
A fundamental characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is a critical determinant of their reactivity, influencing their acidity and nucleophilicity.
Acyclic β-diketones generally exhibit a higher percentage of the enol form compared to their cyclic counterparts, particularly in non-polar solvents. This is largely attributed to the formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol tautomer of acyclic β-diketones. For instance, acetylacetone exists with a high enol content in many organic solvents.[1] This intramolecular hydrogen bonding is sterically hindered in cyclic β-diketones.
The acidity of β-diketones is intrinsically linked to their tautomeric equilibrium. The enol form is significantly more acidic than the keto form. The pKa of the enolic proton is a key parameter in many of its applications.
Below is a table summarizing the pKa values for the keto and enol forms of several acyclic β-diketones in aqueous solution, alongside the pKa of the enol form of a representative cyclic β-diketone, 1,3-cyclopentanedione.
| Compound (Type) | pKa (Keto) | pKa (Enol) | Enol Content (KE) in Water | Reference |
| Acetylacetone (Acyclic) | 8.95 | 8.15 | 0.18 | [2] |
| Benzoylacetone (Acyclic) | 8.67 | 7.97 | 0.18 | [2] |
| Dibenzoylmethane (Acyclic) | 9.35 | 8.65 | 0.18 | [2] |
| 1,3-Cyclopentanedione (Cyclic) | - | 5.23 | - | [1] |
Note: Data for acyclic β-diketones are from aqueous solution at 25°C and ionic strength 0.1.
The data clearly indicates that the enol of 1,3-cyclopentanedione is a stronger acid than the enols of the acyclic β-diketones listed. This enhanced acidity in cyclic β-diketones is a consequence of the high stability of the resulting enolate anion.[1]
Metal Chelation
The enolate forms of β-diketones are excellent bidentate ligands for a wide variety of metal ions, forming stable chelate complexes. This property is extensively utilized in catalysis, as metal sequestering agents, and in the formation of metal-organic frameworks.
The stability of these metal complexes is quantified by their stability constants. While comprehensive comparative data is sparse, studies on acetylacetone (acac), a prototypical acyclic β-diketone, provide insight into the strength of these interactions.
| Metal Ion | Complex | Stability Constant (log K) | Solvent System | Reference |
| Cu(II) | [Cu(acac)]⁺ | - | Water | [3] |
| Cu(II) | [Cu(acac)₂] | - | Water | [3] |
| Cr(III) | [Cr(acac)₃] | - | Water | [3] |
| Fe(III) | [Fe(acac)₃] | - | Water | [3] |
Note: The original document did not provide specific log K values in the accessible text, but indicated their determination.
The coordinating ability and stability of the resulting metal complexes are influenced by the electronic properties of the substituents on the β-diketone backbone. Generally, electron-withdrawing groups can affect the stability of the metal complexes.[3]
Reactivity in Synthesis
Both cyclic and acyclic β-diketones are versatile starting materials for the synthesis of a wide array of compounds, most notably heterocyclic systems. Their reactivity stems from the nucleophilic character of the enolate and the electrophilic nature of the carbonyl carbons.
Synthesis of Pyrazoles
A common application of β-diketones is in the Knorr pyrazole synthesis, where they react with hydrazines to form pyrazoles, a core scaffold in many pharmaceuticals. The regioselectivity of this reaction is a key consideration when using unsymmetrical β-diketones.
| β-Diketone Type | Reactant | Product | Yield | Conditions | Reference |
| Acyclic | 1,3-Diketones | 1,3,5-Substituted Pyrazoles | 70-95% | Hydrazine derivatives, Ethylene glycol, RT | [4] |
| Acyclic | 2-Substituted 1,3-Diketones | Trisubstituted Pyrazoles | 79-89% | Aryl hydrazines, N,N-dimethylacetamide, RT | [5] |
While specific comparative studies are limited, the high yields reported for acyclic β-diketones in pyrazole synthesis highlight their efficiency as precursors. The choice between a cyclic or acyclic β-diketone will ultimately influence the substitution pattern of the resulting heterocyclic ring.
Alkylation Reactions
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Preparation of the β-Diketone Solution: A precise weight of the β-diketone is dissolved in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent system) to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) are used.
-
Titration Procedure: The base is added in small increments to the β-diketone solution. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH has passed the equivalence point.
-
Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined as the pH at the half-equivalence point.[1]
Determination of Metal Complex Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)
-
Preparation of Stock Solutions: Equimolar stock solutions of the metal ion and the β-diketone ligand are prepared in a suitable solvent.
-
Preparation of Sample Series: A series of solutions is prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration is kept constant.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) of the metal-ligand complex.
-
Data Analysis: The absorbance is plotted against the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.[3]
Conclusion
The reactivity of cyclic and acyclic β-diketones is governed by a delicate interplay of structural and electronic factors. Acyclic β-diketones, with their propensity to form stable, intramolecularly hydrogen-bonded enols, often exhibit different reactivity profiles compared to their cyclic analogs. Cyclic β-diketones can display enhanced acidity due to the stability of their corresponding enolates. These differences are crucial in the rational design of synthetic routes and the development of novel bioactive molecules. The choice between a cyclic or acyclic β-diketone scaffold allows for the fine-tuning of properties such as acidity, metal-binding affinity, and the substitution pattern of resulting products in subsequent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2-Acetylcyclohexanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 2-acetylcyclohexanone against related structures, offering a clear methodology for its validation.
This compound, a versatile building block in organic synthesis, presents a unique structural feature: keto-enol tautomerism. This equilibrium between the diketone form and its more stable enol tautomer is readily observable through various spectroscopic techniques. This guide will delve into the analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to unequivocally validate the structure of this compound. For comparative purposes, the spectroscopic data of cyclohexanone and 2-methylcyclohexanone are also presented.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its comparative counterparts.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400-2400 (broad), ~1710, ~1600 | O-H (enol, intramolecular H-bond), C=O (keto), C=C and C=O (conjugated enol) |
| Cyclohexanone | ~1715 | C=O (ketone)[1] |
| 2-Methylcyclohexanone | ~1712 | C=O (ketone) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~16.5 | s | 1H | Enolic -OH |
| ~2.1 | s | 3H | -COCH₃ | |
| ~2.5-1.5 | m | 8H | Cyclohexane ring protons | |
| Cyclohexanone | ~2.3 | t | 4H | -CH₂-C=O |
| ~1.8 | quintet | 6H | Other -CH₂- | |
| 2-Methylcyclohexanone | ~2.4-1.2 | m | 9H | Ring protons |
| ~1.0 | d | 3H | -CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~205, ~190 | C=O (keto and enol) |
| ~100 | C=C (enol) | |
| ~40-20 | Cyclohexane and methyl carbons | |
| Cyclohexanone | ~212 | C=O |
| ~42 | -CH₂-C=O | |
| ~27, ~25 | Other -CH₂- | |
| 2-Methylcyclohexanone | ~214 | C=O |
| ~45-20 | Ring and methyl carbons |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 140 | 125, 98, 83, 69, 43 |
| Cyclohexanone | 98 | 83, 70, 55, 42 |
| 2-Methylcyclohexanone | 112 | 97, 84, 69, 55, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the empty salt plates or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H splitting.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Analysis
The following diagrams illustrate the logical workflow for spectroscopic validation and the key structural feature of this compound.
Caption: Workflow for Spectroscopic Structure Validation.
Caption: Keto-Enol Tautomerism of this compound.
References
A Comparative Guide to the Synthesis of 2-Acetylcyclohexanone: Alternative Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Acetylcyclohexanone is a valuable building block in organic synthesis, and its preparation can be approached through several distinct methods. This guide provides an objective comparison of three primary synthetic routes: the Stork enamine synthesis, a direct acylation via a strong base, and a Lewis acid-catalyzed direct acylation. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Comparative Performance of Synthetic Methods
The selection of a synthetic route for this compound is often dictated by factors such as yield, reaction time, availability of reagents, and scalability. The following table summarizes the quantitative data associated with the three discussed methods.
| Method | Key Reagents | Catalyst/Base | Reaction Time | Temperature (°C) | Yield (%) |
| Stork Enamine Synthesis | Cyclohexanone, Pyrrolidine, Acetic Anhydride | p-Toluenesulfonic acid | ~25 hours | Reflux, then RT | 73.6[1] |
| Strong Base Direct Acylation | Cyclohexanone, Acetyl Chloride | Lithium Diisopropylamide (LDA) | 3-4 hours | 0-5, then RT | >94[2] |
| Lewis Acid Direct Acylation | Cyclohexanone, Acetic Anhydride | Boron Trifluoride Etherate (BF₃·OEt₂) | Not specified | Not specified | ~70[2] |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below to facilitate experimental replication and adaptation.
Stork Enamine Synthesis
This method proceeds via the formation of an enamine intermediate from cyclohexanone and pyrrolidine, which is then acylated and subsequently hydrolyzed.[3]
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 40 mL of toluene, 5.0 mL of cyclohexanone, 4.0 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 1 hour to facilitate the formation of the enamine and collection of water in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Acylation and Hydrolysis
-
Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.
-
Add the acetic anhydride solution to the enamine mixture.
-
Allow the mixture to stand at room temperature for at least 24 hours.
-
Slowly add 5 mL of water and heat the mixture at reflux for 30 minutes to hydrolyze the intermediate.
-
After cooling, transfer the mixture to a separatory funnel with 10 mL of water.
-
Wash the organic phase sequentially with 3 M HCl (3 x 10 mL) and water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Strong Base Direct Acylation (One-Pot Method)
This approach utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to directly form the enolate of cyclohexanone, which is then acylated in a one-pot procedure.[2]
-
In a flask under an inert atmosphere, dissolve cyclohexanone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) dropwise to the cooled cyclohexanone solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture again to 0-5 °C in an ice-water bath.
-
Add a solution of acetyl chloride in chloroform dropwise.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for another 1-2 hours.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is obtained after purification by vacuum distillation.
Lewis Acid-Catalyzed Direct Acylation
-
In a flask under an inert atmosphere, dissolve cyclohexanone in an anhydrous solvent such as dichloromethane.
-
Add acetic anhydride to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Synthesis Workflow and Logic
The choice of synthetic method depends on a logical evaluation of experimental goals and available resources. The following diagram illustrates the decision-making process and the workflow for the synthesis of this compound.
Caption: Comparative workflow of this compound synthesis methods.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Acetylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-acetylcyclohexanone is a fundamental transformation in organic chemistry, yielding a versatile β-dicarbonyl compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The choice of catalyst for the acylation of cyclohexanone is critical, directly influencing reaction efficiency, yield, and operational complexity. This guide provides an objective comparison of common catalytic systems for the synthesis of this compound, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound is a trade-off between yield, reaction conditions, and the handling of reagents. This section compares the performance of an organocatalytic approach via an enamine intermediate and a strong base-catalyzed direct acylation.
| Catalyst System | Catalyst/Base | Co-catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Catalyst Separation/Work-up |
| Organocatalysis (Enamine Intermediate) | Pyrrolidine or Morpholine | p-Toluenesulfonic acid | Toluene | Reflux, 1-4 h | 70-76%[1][2][3] | Aqueous work-up, distillation[4] |
| Strong Base Catalysis (Direct Acylation) | Lithium diisopropylamide (LDA) | Acetyl chloride | Tetrahydrofuran (THF) | 0°C to room temp., 1-2 h | >94%[2] | Aqueous work-up, distillation[2] |
Signaling Pathways and Experimental Workflows
Enamine-Mediated Synthesis of this compound
The organocatalytic approach involves the reaction of cyclohexanone with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an acylating agent like acetic anhydride or acetyl chloride. Subsequent hydrolysis yields the desired this compound and regenerates the secondary amine.[4][5]
Strong Base-Catalyzed Synthesis of this compound
This method involves the direct deprotonation of cyclohexanone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This highly reactive enolate then undergoes nucleophilic attack on an acylating agent, such as acetyl chloride, to furnish the final product after an aqueous work-up.[2]
Experimental Protocols
Organocatalytic Synthesis via Enamine Intermediate[4]
-
Enamine Formation : To a 100 ml round-bottom flask, add 40 ml of toluene, 5 ml of cyclohexanone, 4 ml of pyrrolidine, and 0.1 g of p-toluenesulfonic acid. Connect the flask to a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for 1 hour to remove the water formed during the reaction.
-
Allow the mixture to cool to room temperature.
-
Acylation : Add a solution of 4.5 ml of acetic anhydride in 10 ml of toluene to the reaction mixture. Allow the mixture to stand at room temperature for at least 24 hours.
-
Hydrolysis and Work-up : Slowly add 5 ml of water to the reaction mixture and heat at reflux for 30 minutes.
-
After cooling, transfer the mixture to a separatory funnel with 10 ml of water and separate the two phases.
-
Wash the organic phase successively with 3 M HCl (3 x 10 ml) and water (10 ml).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purification : Remove the solvent using a rotary evaporator, and purify the residue by vacuum distillation to obtain this compound.
Strong Base-Catalyzed One-Pot Synthesis[2]
-
Enolate Formation : Add cyclohexanone to tetrahydrofuran in a reaction vessel and cool to 0-5°C using an ice-water bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) dropwise to the cooled mixture.
-
Remove the ice-water bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Acylation : Cool the reaction mixture again in an ice-water bath and add a chloroform solution of acetyl chloride dropwise.
-
Remove the ice-water bath and allow the reaction to proceed at room temperature for 1-2 hours.
-
Work-up and Purification : Wash the reaction mixture twice with water in a separatory funnel.
-
Separate the organic layer and remove the chloroform using a rotary evaporator.
-
Distill the residue under reduced pressure, collecting the fraction at 118-136°C to yield this compound.
Conclusion
Both the organocatalytic enamine approach and the strong base-catalyzed direct acylation are effective methods for the synthesis of this compound. The enamine method offers milder reaction conditions and avoids the use of highly reactive strong bases, with yields reported in the range of 70-76%.[1][3] In contrast, the use of lithium diisopropylamide in a one-pot synthesis provides a significantly higher yield of over 94% with a shorter reaction time.[2] The choice of method will depend on the desired yield, available reagents, and the scale of the synthesis. For high-yield, rapid production, the strong base-catalyzed method is superior, while the enamine method provides a viable alternative with a good yield under less stringent conditions.
References
Quantifying Keto-Enol Tautomerism in 2-Acetylcyclohexanone: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Determining the Keto-Enol Ratio of 2-Acetylcyclohexanone, Supported by Experimental Data and Detailed Protocols.
The tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds like this compound is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, drug design, and chemical synthesis. The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent. Accurate quantification of the keto-enol ratio is therefore crucial for understanding and predicting the chemical behavior of such molecules. This guide provides a comparative overview of the primary analytical techniques used for this purpose, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparison of Analytical Techniques
The most prevalent and effective methods for determining the keto-enol ratio of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy. While Infrared (IR) spectroscopy can provide qualitative evidence of both tautomers, its application for quantitative analysis is often challenging.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the distinct chemical shifts and integrations of protons in the keto and enol forms. | Provides a direct and accurate measure of the relative concentrations of both tautomers in a single experiment. | Requires a relatively high concentration of the sample. |
| UV-Vis Spectroscopy | Quantifies the concentration of the enol form based on its characteristic UV absorbance. | Highly sensitive and suitable for dilute solutions. | Provides information only on the enol form; the keto form is inferred. Requires a molar absorptivity coefficient for the enol. |
| IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups (C=O in keto, O-H and C=C in enol). | Provides qualitative confirmation of the presence of both tautomers. | Difficult for accurate quantitative analysis due to variations in molar absorptivity and overlapping peaks.[1] |
Quantitative Data Summary
The keto-enol equilibrium of this compound is significantly influenced by the solvent. In general, aprotic solvents favor the enol form through intramolecular hydrogen bonding, while protic solvents stabilize the keto form.
| Solvent | Analytical Method | % Enol Form | Reference |
| Water | UV-Vis Spectroscopy | >40% at 25°C | [2][3][4] |
| Dioxane | UV-Vis Spectroscopy | Almost completely enolized | [2][3][4] |
| Various Organic Solvents (DMSO, propanols, methanol, THF, acetonitrile) | Kinetic Studies | The keto-enol interconversion is studied, but specific equilibrium percentages are not explicitly stated in the abstracts.[5] | [5] |
Visualizing the Equilibrium and Analytical Workflow
The following diagrams illustrate the keto-enol tautomerism of this compound and a generalized workflow for its quantification.
Caption: Keto-enol tautomerism of this compound.
Caption: Generalized workflow for quantifying the keto-enol ratio.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the literature for quantifying the keto-enol ratio of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a robust method for determining the keto-enol equilibrium as the tautomers interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each form.[6][7]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration suitable for NMR analysis (typically 5-25 mg in 0.5-0.7 mL of solvent).
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 300 MHz or higher).
-
Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Set the spectral width to cover the expected chemical shifts (approximately 0-17 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic peaks for the keto and enol forms. For this compound, the enolic hydroxyl proton typically appears as a broad singlet at a very low field (δ > 15 ppm), while the methine proton of the keto form appears at a higher field (around 3.5-4.0 ppm).[8] Other protons of the cyclohexanone ring and the acetyl group will also show distinct signals for each tautomer.
-
Integrate the area under the non-overlapping peaks corresponding to the keto and enol forms. For instance, the integral of the enolic hydroxyl proton (1H) can be compared with the integral of the methine proton of the keto form (1H).[8]
-
Calculate the percentage of the enol form using the following formula: % Enol = [Integral(enol peak) / (Integral(enol peak) + Integral(keto peak))] * 100
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for quantifying the enol content, which typically exhibits strong UV absorption due to its conjugated system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions of the stock solution to determine the linear range of absorbance.
-
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the instrument with the pure solvent.
-
-
Data Acquisition:
-
Scan the UV-Vis spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) for the enol tautomer. The enol form of this compound shows a strong absorption band around 291 nm.[9]
-
Measure the absorbance of the solution at the λmax.
-
-
Data Analysis:
-
To determine the absolute concentration of the enol, the molar absorptivity (ε) of the pure enol form at λmax is required. This can be determined by using a solvent where the compound is known to be almost completely enolized, such as dioxane.[2][3][4]
-
Use the Beer-Lambert Law (A = εbc) to calculate the concentration of the enol form, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
The concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of this compound.
-
The percentage of the enol form is then calculated as: % Enol = ([Enol] / [Total]) * 100
-
Conclusion
Both ¹H NMR and UV-Vis spectroscopy are powerful and reliable techniques for the quantitative analysis of the keto-enol equilibrium of this compound. The choice between these methods will depend on the specific requirements of the study, such as the required sensitivity, the availability of instrumentation, and the need for direct observation of both tautomers. While ¹H NMR provides a more direct measure of the ratio of both species, UV-Vis spectroscopy offers higher sensitivity. For a comprehensive understanding, employing both techniques can provide complementary and confirmatory results. IR spectroscopy, while useful for qualitative identification, is less suited for accurate quantification of the tautomeric ratio.
References
- 1. physicsforums.com [physicsforums.com]
- 2. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerization of this compound in assemblies of cationic surfactants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. physicsforums.com [physicsforums.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Acetylcyclohexanone and Acetylacetone in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the properties of the resulting metal complex. Among the most versatile and widely studied are the β-dicarbonyl compounds, which form stable chelate complexes with a broad range of metal ions. Acetylacetone (acac) has long been the archetypal ligand in this class, valued for its simplicity and predictable coordination behavior. However, its substituted analogue, 2-acetylcyclohexanone, presents an intriguing alternative, offering distinct steric and electronic properties.
This guide provides an objective comparison of these two ligands, summarizing their structural differences, coordination behavior, and the resulting impact on metal complex stability and performance, supported by available experimental data and established chemical principles.
Ligand Properties: A Structural Overview
Both acetylacetone and this compound are 1,3-dicarbonyl compounds that exhibit keto-enol tautomerism. In solution, they exist as an equilibrium mixture of their keto and enol forms.[1][2] It is the deprotonated enol form, the acetylacetonate (acac⁻) or 2-acetylcyclohexanonate anion, that acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.
The primary distinction lies in the substitution at the carbon backbone. Acetylacetone possesses two methyl groups, whereas this compound incorporates the dicarbonyl functionality into a cyclohexyl ring. This substitution introduces significant differences in steric bulk and electronic effects.
Figure 1. Keto-enol tautomerism of acetylacetone and this compound.
Table 1: Comparison of Ligand Physical and Structural Properties
| Property | Acetylacetone (acacH) | This compound | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₈H₁₂O₂ | [2] |
| Molar Mass | 100.12 g/mol | 140.18 g/mol | [2] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [2][3] |
| pKa (in water) | ~8.99 | ~10.91 | [2] |
| Predominant Tautomer | Enol form is favored in nonpolar solvents; keto form is more favorable in polar, hydrogen-bonding solvents. | The enol form is the major tautomer (71.7%) over the keto form (28.3%). | [1][2] |
Coordination Behavior and Complex Formation
Both ligands form neutral, crystalline complexes, often with stoichiometries of M(L)₂ and M(L)₃, which are typically soluble in organic solvents. The coordination process involves the deprotonation of the ligand by a base, followed by chelation to the metal ion.
Figure 2. General workflow for the formation of metal complexes.
The key differences in the resulting complexes arise from two main factors:
-
Steric Hindrance: The bulky cyclohexyl group of this compound imposes significant steric constraints around the metal center compared to the relatively small methyl groups of acetylacetone. This can influence the coordination number and geometry of the complex. While acetylacetone readily forms stable octahedral M(acac)₃ complexes, the steric bulk of this compound may hinder the coordination of a third ligand, potentially favoring lower coordination numbers or leading to distorted geometries.
-
Electronic Effects: The cyclohexyl group is generally considered to be more electron-donating than a methyl group. This increased electron density on the oxygen donor atoms of the 2-acetylcyclohexanonate ligand could lead to stronger metal-ligand bonds and modulate the redox properties of the central metal ion.
Figure 3. Logical relationship of steric effects on complex formation.
Stability of Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K).[4] A higher log K value indicates a stronger metal-ligand interaction and a more stable complex.[3] While extensive data exists for acetylacetonate complexes, quantitative stability data for this compound complexes is not widely reported in the literature.
Table 2: Comparison of Metal Complex Stability Constants (log K)
| Metal Ion | Acetylacetone (acac) | This compound | Reference(s) |
| Cu(II) | log K₁ = 8.19, log K₂ = 6.67 | Data not available in cited literature | [5] |
| Ni(II) | log K₁ = 5.86, log K₂ = 4.88 | Data not available in cited literature | [5] |
| Co(II) | log K₁ = 5.25, log K₂ = 4.21 | Data not available in cited literature | [5] |
| Zn(II) | log K₁ = 4.96, log K₂ = 4.09 | Data not available in cited literature | [5] |
Note: The stability of complexes with this compound is expected to be influenced by a combination of enhanced electronic donation (potentially increasing stability) and greater steric hindrance (potentially decreasing stability), making experimental determination crucial.
Catalytic Performance
Metal acetylacetonates are widely used as catalysts and catalyst precursors in various organic transformations, including oxidation, polymerization, and cross-coupling reactions.[6][7] The catalytic activity is highly dependent on the metal center and the ligand environment.
The altered steric and electronic environment provided by this compound is expected to modify the catalytic performance of its metal complexes compared to their acetylacetonate counterparts. This could manifest as changes in reaction rate, selectivity, and catalyst stability. For example, the bulkier ligand might create a more open coordination site, potentially enhancing substrate access, or it could sterically direct the reaction towards a specific product.
Table 3: Comparative Catalytic Performance in Cyclohexanone Oxidation
| Catalyst | Reaction Conditions | Product(s) | Yield / Conversion | Reference(s) |
| Mn(II) & Co(II) Complexes (general) | Cyclohexanone, 30% H₂O₂, 80 °C | Adipic Acid | 71-73% Yield | [4] |
| Mn(acac)₃ | Heavy oil oxidation | - | Showed moderate catalytic activity | [6] |
| Metal(II)-2-acetylcyclohexanonate | Data not available in cited literature | - | - | - |
Note: The lack of direct comparative studies highlights an opportunity for future research into the catalytic applications of metal complexes derived from this compound.
Experimental Protocols
Protocol 1: General Synthesis of a Metal Acetylacetonate Complex (e.g., Tris(acetylacetonato)iron(III), Fe(acac)₃)
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (acacH)
-
Sodium acetate
-
Methanol
-
Distilled water
Procedure:
-
Dissolve 3.3 g of FeCl₃·6H₂O in 25 mL of distilled water in a conical flask.
-
With stirring, add a solution of 4 mL of acetylacetone in 10 mL of methanol over a period of 15 minutes. The mixture will turn a deep red.
-
To the resulting red mixture, add a solution of 5.1 g of sodium acetate in 15 mL of distilled water. A red precipitate should form. The sodium acetate acts as a base to deprotonate the acetylacetone.
-
Heat the reaction mixture to 80°C for 15 minutes, while continuing to stir.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the red crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water.
-
Dry the product in a vacuum desiccator.
Protocol 2: Synthesis of this compound via Enamine Intermediate
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine (1-pyrrolidinocyclohexene).
-
Acylation: Dissolve the crude enamine in a suitable solvent like toluene and cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Add aqueous HCl to the reaction mixture to hydrolyze the intermediate iminium salt.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to obtain this compound.[1]
Protocol 3: Determination of Stability Constants by pH-Potentiometric Titration
This method, based on the work of Irving and Rossotti, is a standard procedure for determining the stability constants of metal complexes where the ligand has acidic or basic properties.
Solutions Required:
-
Standard mineral acid (e.g., 0.1 M HCl).
-
Standard carbonate-free base (e.g., 0.1 M NaOH).
-
Solution of the ligand (e.g., acetylacetone) of known concentration.
-
Solution of the metal salt (e.g., NiCl₂) of known concentration.
-
An inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KCl).
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform three separate titrations against the standard base solution, keeping the total volume and temperature constant for each:
-
Titration A: Acid only (e.g., HCl + KCl solution).
-
Titration B: Acid + Ligand (e.g., HCl + KCl + Ligand solution).
-
Titration C: Acid + Ligand + Metal (e.g., HCl + KCl + Ligand + Metal solution).
-
-
Record the pH value after each addition of the base for all three titrations.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
The horizontal shift between curve A and curve B is used to calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's acid dissociation constant (pKa).
-
The horizontal shift between curve B and curve C is used to calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L⁻]).
-
A "formation curve" is constructed by plotting n̄ versus pL (where pL = -log[L⁻]).
-
The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, the pL at n̄ = 1.5 corresponds to log K₂, and so on.[8]
-
Conclusion
Acetylacetone remains a foundational ligand in coordination chemistry due to its simplicity, extensive characterization, and the predictable nature of its complexes. It provides a sterically unobtrusive framework for studying the intrinsic properties of metal centers.
In contrast, this compound emerges as a structurally more complex alternative. Its fused cyclohexyl ring introduces significant steric bulk and alters the electronic properties of the donor atoms. While this leads to a less explored coordination chemistry with a noticeable lack of quantitative stability and catalytic data, it offers valuable opportunities for fine-tuning the steric and electronic environment around a metal center. The complexes of this compound may exhibit unique geometries, stabilities, and enhanced catalytic selectivities precisely because of these structural differences. This guide underscores the need for further experimental investigation to fully unlock the potential of this compound as a versatile tool for the rational design of novel metal complexes and catalysts.
References
- 1. scribd.com [scribd.com]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.f-cdn.com [cdn2.f-cdn.com]
Safety Operating Guide
2-Acetylcyclohexanone proper disposal procedures
Proper management and disposal of 2-Acetylcyclohexanone are critical for ensuring laboratory safety and environmental compliance. As a combustible liquid, this chemical must be treated as hazardous waste and handled according to stringent protocols.[1][2][3] Disposal should never involve pouring it down the drain or placing it in regular trash.[4][5][6]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye and Face Protection : Wear safety glasses with side shields or chemical goggles.[2]
-
Hand Protection : Use chemical-protective gloves (e.g., PVC or other appropriate material).[2][3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Protective Clothing : Wear a lab coat, overalls, or a PVC apron to prevent skin contact.[2]
-
Ventilation : Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[2][3]
-
Ignition Sources : this compound is a combustible liquid.[1][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3] Take precautionary measures against static discharge.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a systematic procedure managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Categorize as Hazardous Waste : Identify this compound as a flammable/combustible hazardous chemical waste.[1][2][7]
-
Select a Waste Container :
-
Use a dedicated, compatible container for flammable liquid waste. Plastic containers are often preferred to avoid breakage.[8][9][10]
-
The container must have a secure, tightly fitting screw cap to prevent leaks and evaporation.[8][11]
-
Ensure the container material is not reactive with the chemical.[11]
-
-
Transfer the Waste : Carefully pour the unwanted this compound into the designated waste container. Do not fill the container more than 90% or beyond the neck to allow for vapor expansion.[11]
-
Properly Label the Container :
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[12][13]
-
The label must include:
-
The full chemical name: "this compound". Do not use formulas or abbreviations.[13]
-
A clear indication of the hazards (e.g., "Combustible," "Flammable").[11]
-
The date when waste was first added to the container (accumulation start date).[12]
-
The names and approximate percentages of all components if it is a mixed waste stream.[13]
-
-
-
Store in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA, which is a specific area within the lab at or near the point of generation.[9][11]
-
This area could be a secondary containment bin on a benchtop or within a fume hood.[4]
-
Crucially, segregate this compound waste from incompatible materials , such as strong oxidizing agents (e.g., nitrates, bleaches) and strong bases.[1][2][11]
-
-
Request Waste Pickup :
Quantitative Disposal and Safety Data
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Flash Point | 79 °C / 174.2 °F (closed cup) | [14] |
| Hazard Classification | Combustible Liquid, Category 4 | [1] |
| SAA Max Volume | 55 gallons (total hazardous waste) | [9] |
| SAA Max Time Limit | 6 to 12 months (check institutional policy) | [4][9] |
| Container Headroom | At least 1 inch (or do not fill past neck) | [11] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent hazards.
-
Remove Ignition Sources : Immediately eliminate all nearby sources of ignition (flames, sparks, hot surfaces).[1][3]
-
Ventilate the Area : Ensure the area is well-ventilated.
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[1]
-
Collect Absorbent Material : Carefully scoop or sweep the contaminated absorbent material into a suitable, sealable container for disposal.[1][3]
-
Label and Dispose : Label the container as hazardous waste containing this compound and manage it according to the disposal protocol outlined above.
-
Decontaminate : Clean the spill area thoroughly.
Always consult your institution's specific chemical hygiene plan and local regulations, as waste disposal requirements can vary.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. vumc.org [vumc.org]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. njit.edu [njit.edu]
- 14. This compound 97 874-23-7 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetylcyclohexanone
Essential guidance for laboratory professionals on the safe handling, personal protective equipment, and disposal of 2-Acetylcyclohexanone.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 874-23-7). Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE. Selections should be based on a thorough risk assessment of the specific procedures to be performed.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Glasses or Chemical Goggles | Use safety glasses with side shields at a minimum.[1] For tasks with a higher risk of splashing, chemical safety goggles are required.[2] All eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical protective gloves.[1] While one source specifically mentions PVC gloves[1], it is crucial to select gloves based on the chemical class (ketone). Butyl rubber gloves generally provide good protection against ketones. Nitrile gloves may offer adequate protection for incidental splash contact but are not recommended for prolonged exposure to ketones.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory and local regulations.[4] |
| Body Protection | Protective Clothing | A lab coat or overalls should be worn to prevent skin contact.[1] For procedures with a significant risk of splashing, a P.V.C. apron or impervious clothing is recommended.[1] |
| Respiratory Protection | Respirator | Under normal operating conditions with adequate general exhaust ventilation, respiratory protection may not be required.[1] If there is a risk of overexposure, inhalation of vapors, mists, or aerosols, an approved respirator with a Type A filter or a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge should be used.[1][4] |
Operational and Disposal Plans
Proper handling and disposal are critical to mitigate the risks associated with this compound.
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area. General exhaust is typically adequate under normal conditions.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. An eye wash unit and safety shower should be accessible.
-
Dispensing: Avoid all personal contact, including inhalation.[1] Prevent the formation of dust and aerosols.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents (like nitrates and chlorine bleaches) and strong bases, as contact may result in ignition.[1][2]
-
Ignition Sources: this compound is a combustible liquid.[2][4] Keep it away from open flames, hot surfaces, and other sources of ignition.[2] Implement measures to prevent the buildup of electrostatic charge.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1][2] Protect the container from physical damage and check for leaks regularly.[1]
Spill Management
-
Minor Spills: Remove all ignition sources.[1] Absorb the spill with an inert material such as sand, silica gel, or universal binder, and place it in a suitable, closed container for disposal.[2]
-
Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[1]
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused or Uncontaminated Product | May be recycled if appropriate. Consult the manufacturer for recycling options.[1] | Legislation regarding waste disposal may vary. Users must adhere to the laws in their specific area.[1] |
| Contaminated Product or Waste | Engage a licensed professional waste disposal service.[5] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5] | Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[1] |
| Contaminated Packaging | Puncture containers to prevent reuse.[1] Dispose of as unused product in accordance with regulations.[5] | Follow the same guidelines as for the disposal of the chemical itself. |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
